Product packaging for Ethyl 2-cyano-3-(4-fluorophenyl)acrylate(Cat. No.:CAS No. 18861-57-9)

Ethyl 2-cyano-3-(4-fluorophenyl)acrylate

Cat. No.: B099051
CAS No.: 18861-57-9
M. Wt: 219.21 g/mol
InChI Key: OSTPLWBGNXWIBG-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-(4-fluorophenyl)acrylate is a useful research compound. Its molecular formula is C12H10FNO2 and its molecular weight is 219.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 637292. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10FNO2 B099051 Ethyl 2-cyano-3-(4-fluorophenyl)acrylate CAS No. 18861-57-9

Properties

IUPAC Name

ethyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-2-16-12(15)10(8-14)7-9-3-5-11(13)6-4-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTPLWBGNXWIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801252448
Record name Ethyl 2-cyano-3-(4-fluorophenyl)-2-propenoate
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Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18861-57-9
Record name Ethyl 2-cyano-3-(4-fluorophenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18861-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-cyano-3-(4-fluorophenyl)acrylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-cyano-3-(4-fluorophenyl)-2-propenoate
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Foundational & Exploratory

Ethyl 2-cyano-3-(4-fluorophenyl)acrylate CAS number and properties

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: An in-depth examination of the chemical properties, synthesis, and potential biological relevance of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate.

Introduction

This compound is a substituted cyanoacrylate ester. The presence of a fluorine atom on the phenyl ring, a cyano group, and an acrylate moiety makes it a compound of interest for chemical synthesis and potentially for biological applications. The electron-withdrawing nature of the fluorine atom and the cyano group can influence the electronic properties and reactivity of the molecule. This guide provides a comprehensive overview of its known properties, a detailed experimental protocol for its synthesis and characterization, and a discussion of its potential, hypothesized biological activity based on related compounds.

Chemical and Physical Properties

The properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in experimental settings.

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 18861-57-9[1]
Molecular Formula C₁₂H₁₀FNO₂[1][2]
Molecular Weight 219.21 g/mol [1][2]
Melting Point 96-100 °C[1]
Boiling Point 330.7 °C at 760 mmHg[1]
Density 1.212 g/cm³[1]
Flash Point 153.8 °C[1]
XLogP3 2.5[2]
IUPAC Name ethyl (E)-2-cyano-3-(4-fluorophenyl)prop-2-enoate

Experimental Protocols

The synthesis of this compound is typically achieved via a Knoevenagel condensation reaction.[3] This reaction involves the nucleophilic addition of an active hydrogen compound (ethyl cyanoacetate) to a carbonyl group (4-fluorobenzaldehyde), followed by a dehydration reaction.

Synthesis Protocol: Knoevenagel Condensation

This protocol describes the synthesis of this compound using 4-fluorobenzaldehyde and ethyl cyanoacetate with a piperidine catalyst.

Materials:

  • 4-fluorobenzaldehyde

  • Ethyl cyanoacetate

  • Piperidine

  • Ethanol (or other suitable solvent like toluene)

  • Round-bottom flask

  • Condenser

  • Stirring apparatus

  • Heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)

Procedure:

  • In a two-necked round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve 4-fluorobenzaldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and stir for 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with cold ethanol.

  • If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.

  • Collect the crude product by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the final product as a solid.[4][5]

Characterization Protocol

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should be used to confirm the presence of protons on the ethyl group and the aromatic ring, as well as the vinylic proton.

    • ¹³C NMR will confirm the number of unique carbons, including the carbonyl, cyano, and aromatic carbons.

  • Infrared (IR) Spectroscopy:

    • To identify characteristic functional groups, look for absorption bands corresponding to the C≡N (cyano), C=O (ester), and C=C (alkene) stretches.

  • Mass Spectrometry (MS):

    • To confirm the molecular weight of the compound.

  • Elemental Analysis:

    • To determine the percentage composition of C, H, N, and F, and compare it with the theoretical values.

  • Single Crystal X-ray Diffraction:

    • For unambiguous structure determination and to study supramolecular interactions.[6]

Logical and Experimental Workflow

The following diagrams illustrate the synthesis and characterization workflow for this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 4-Fluorobenzaldehyde + Ethyl Cyanoacetate Catalyst Piperidine in Ethanol Reactants->Catalyst Reaction Knoevenagel Condensation (Reflux, 3-6h) Catalyst->Reaction Workup Precipitation in Ice Water & Filtration Reaction->Workup Crude Crude Product Workup->Crude Recrystallization Recrystallization (e.g., from Ethanol) Crude->Recrystallization Pure Pure this compound Recrystallization->Pure NMR NMR (¹H, ¹³C) Pure->NMR Structure Confirmation IR IR Spectroscopy Pure->IR Functional Groups MS Mass Spectrometry Pure->MS Molecular Weight EA Elemental Analysis Pure->EA Purity

Synthesis and Characterization Workflow

Potential Biological Activity and Signaling Pathways (Hypothesized)

While direct biological studies on this compound are not extensively reported in the available literature, the broader class of cyanoacrylates has been investigated for various bioactivities, including anticancer properties.[7] The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[8][9]

Some cyanoacrylate derivatives have been shown to induce apoptosis in cancer cells. For instance, a study on a related compound demonstrated an apoptotic effect through the elevation of caspase-3 expression.[7] Based on these findings, a hypothesized signaling pathway for the potential anticancer activity of this compound is proposed to involve the intrinsic apoptosis pathway.

This proposed mechanism suggests that the compound could potentially induce mitochondrial stress, leading to the release of cytochrome c, which in turn activates a caspase cascade, culminating in programmed cell death.

G cluster_pathway Hypothesized Apoptosis Pathway Compound This compound Mitochondria Mitochondrial Stress Compound->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 ActiveCaspase3 Active Caspase-3 (Executioner Caspase) ActiveCaspase9->ActiveCaspase3 Caspase3 Pro-Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Hypothesized Intrinsic Apoptosis Pathway

Disclaimer: The signaling pathway described above is a hypothesized mechanism based on the activity of related compounds and has not been experimentally validated for this compound. Further research is required to elucidate its actual biological effects and mechanism of action.

Conclusion

This compound is a readily synthesizable compound with well-defined chemical and physical properties. While its biological role is yet to be fully explored, the structural motifs present in the molecule suggest that it could be a candidate for investigation in drug discovery programs, particularly in the area of oncology. The provided protocols offer a solid foundation for its synthesis and characterization, paving the way for future biological evaluation.

References

A Technical Guide to the Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate, a valuable intermediate in the development of pharmaceuticals and fine chemicals. The synthesis is achieved through the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This document provides a comprehensive overview of various catalytic systems, detailed experimental protocols, and a summary of quantitative data to facilitate reproducible and efficient synthesis.

Core Synthesis Overview

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound, in this case, ethyl cyanoacetate, to a carbonyl group of an aldehyde, here 4-fluorobenzaldehyde. The reaction is typically followed by a dehydration reaction to yield an α,β-unsaturated product.[1] The presence of an electron-withdrawing fluorine atom on the phenyl ring of 4-fluorobenzaldehyde makes it a reactive substrate, often leading to excellent product yields.[2] A variety of catalysts can be employed to facilitate this reaction, ranging from basic amines to phosphines and ionic liquids.

Quantitative Data Summary

The following table summarizes various catalytic systems and reaction conditions reported for the synthesis of this compound and structurally similar compounds. This data allows for easy comparison of different methodologies to select the most suitable conditions for a specific laboratory setting.

CatalystCo-catalyst/PromoterSolventTemperature (°C)Time (h)Yield (%)Reference
DABCON-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl)Water50-99[2]
Triphenylphosphine-Solvent-free75-80-High[3][4]
Diisopropylethylammonium acetate (DIPEAc)--40-45-High[5]
Sodium Ethoxide-EthanolRoom Temp. or Reflux1-8High[6]
Biogenic Carbonates-Solvent-free1001High[7]
Ammonium AcetateAcetic AcidEthanolReflux4-[8]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the generalized mechanism of the Knoevenagel condensation and a typical experimental workflow for the synthesis of this compound.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Tetrahedral_Intermediate Tetrahedral Alkoxide Intermediate 4-Fluorobenzaldehyde->Tetrahedral_Intermediate Ethyl_Cyanoacetate Ethyl Cyanoacetate Carbanion Carbanion Formation Carbanion->Tetrahedral_Intermediate Nucleophilic Attack Alcohol_Intermediate Alcohol Intermediate Tetrahedral_Intermediate->Alcohol_Intermediate Protonation Water Water Alcohol_Intermediate->Water Final_Product Final_Product Alcohol_Intermediate->Final_Product Dehydration Base_Catalyst Base_Catalyst Base_Catalyst->Carbanion

Knoevenagel Condensation Mechanism

Experimental_Workflow Mixing Mix 4-fluorobenzaldehyde, ethyl cyanoacetate, catalyst, and solvent in a reaction flask. Reaction Heat the mixture with stirring for the specified time and temperature. Mixing->Reaction Monitoring Monitor reaction completion (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool the reaction mixture. Perform aqueous work-up (e.g., pour into ice water). Monitoring->Workup Reaction Complete Isolation Isolate the crude product by filtration. Workup->Isolation Purification Purify the crude product (e.g., recrystallization from ethanol). Isolation->Purification Characterization Characterize the final product (NMR, IR, Melting Point). Purification->Characterization End End Characterization->End

General Experimental Workflow

Detailed Experimental Protocols

The following protocols are representative examples for the synthesis of this compound based on established methodologies.

Protocol 1: DABCO-Catalyzed Synthesis in an Aqueous Ionic Liquid System[2]

This protocol highlights an environmentally friendly approach using a recyclable ionic liquid.

Materials:

  • 4-fluorobenzaldehyde

  • Ethyl cyanoacetate

  • 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, combine 4-fluorobenzaldehyde (10 mmol), ethyl cyanoacetate (12 mmol), DABCO (20 mmol), [HyEtPy]Cl (3 g), and water (3 mL).

  • Heat the mixture to 50°C and stir until the reaction is complete (monitored by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The ionic liquid layer can be recovered and reused.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Solvent-Free Synthesis using Triphenylphosphine[3]

This method offers a solvent-free and efficient synthesis.

Materials:

  • 4-fluorobenzaldehyde

  • Ethyl cyanoacetate

  • Triphenylphosphine (TPP)

Procedure:

  • In a reaction vessel, mix 4-fluorobenzaldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and triphenylphosphine (1 mmol, 10 mol%).

  • Heat the mixture to 75-80°C with stirring. The reaction can also be accelerated using microwave irradiation.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to afford the pure product.

Protocol 3: Synthesis using Diisopropylethylammonium Acetate (DIPEAc)[5]

This protocol utilizes an ionic liquid as a catalyst.

Materials:

  • 4-fluorobenzaldehyde

  • Ethyl cyanoacetate

  • Diisopropylethylammonium acetate (DIPEAc)

Procedure:

  • To a mixture of 4-fluorobenzaldehyde (10 mmol) and ethyl cyanoacetate (10 mmol), add DIPEAc (10 mol%).

  • Stir the reaction mixture at 40-45°C until the starting materials are consumed (as indicated by TLC).

  • After cooling, the product layer can be separated and concentrated under vacuum.

  • Purify the resulting material by recrystallization from a suitable solvent like ethanol.

Characterization of this compound

The synthesized product should be characterized to confirm its identity and purity. Typical characterization data for similar compounds include:

  • ¹H NMR: Expected signals for the ethyl group (triplet and quartet), aromatic protons, and the vinylic proton.

  • ¹³C NMR: Signals corresponding to the carbons of the ethyl group, the aromatic ring, the cyano group, the ester carbonyl, and the olefinic carbons.

  • IR Spectroscopy: Characteristic absorption bands for the cyano group (C≡N), the ester carbonyl group (C=O), and the carbon-carbon double bond (C=C).

  • Melting Point: A sharp melting point range indicates a high degree of purity. For example, the melting point for the analogous ethyl 2-cyano-3-(4-chlorophenyl)acrylate is reported to be 88-90 °C.[5]

Conclusion

The Knoevenagel condensation provides a versatile and efficient route for the synthesis of this compound. A variety of catalytic systems can be employed, each with its own advantages in terms of reaction conditions, yield, and environmental impact. The choice of a specific protocol will depend on the available resources and desired scale of the synthesis. The data and protocols presented in this guide offer a solid foundation for researchers to successfully synthesize this important chemical intermediate.

References

Physical and chemical properties of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyano-3-(4-fluorophenyl)acrylate is a substituted cyanoacrylate compound with potential applications in various scientific fields, including materials science and drug discovery. Its chemical structure, featuring an electron-withdrawing cyano group and a fluorine-substituted phenyl ring, suggests the possibility of unique chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of the potential biological pathways it may influence.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, characterization, and application in research and development.

PropertyValueReference
Molecular Formula C₁₂H₁₀FNO₂[1]
Molecular Weight 219.21 g/mol [2]
Melting Point 96-100 °C[1][2]
Boiling Point 330.7 °C at 760 mmHg[1]
Density 1.212 g/cm³[2]
Appearance Solid

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. While a complete experimental dataset for the title compound is not fully available in the public domain, data from closely related analogs and the available ¹H NMR spectrum provide a strong basis for its characterization.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the hydrogen atoms in the molecule. The expected signals for the (E)-isomer of this compound are: a triplet and a quartet for the ethyl group, and multiplets or doublets for the aromatic protons, and a singlet for the vinylic proton.

¹³C NMR Spectroscopy

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. Based on data from similar compounds, the approximate chemical shifts for this compound can be predicted. For instance, the ¹³C NMR spectrum of Ethyl 2-cyano-3-phenylacrylate shows signals at approximately δ = 162.5 (C=O), 155.1 (C-3), 133.4, 131.5, 131.1, 130.1 (aromatic carbons), 115.5 (CN), 103.0 (C-2), 62.8 (OCH₂), and 14.2 (CH₃). Similar peaks, with shifts influenced by the fluorine substituent, are expected for the title compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a related compound, Ethyl-2-cyano-3-(4-chlorophenyl)acrylate, shows characteristic peaks at 2218 cm⁻¹ (C≡N stretching) and 1718 cm⁻¹ (C=O stretching). It is expected that this compound will exhibit similar characteristic absorption bands.

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For the related compound, Ethyl 2-cyano-3-(2-fluorophenyl)acrylate, the gas chromatography-mass spectrometry (GC-MS) data shows a molecular ion peak (M⁺) at m/z 219, which corresponds to its molecular weight.[2] A similar molecular ion peak is expected for the 4-fluoro isomer.

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction. This reaction involves the condensation of an active methylene compound (ethyl cyanoacetate) with an aldehyde (4-fluorobenzaldehyde) in the presence of a basic catalyst.

Materials:

  • 4-Fluorobenzaldehyde

  • Ethyl cyanoacetate

  • Piperidine (or another basic catalyst)

  • Ethanol (or another suitable solvent)

  • Glacial acetic acid (optional, for neutralization)

  • Ice-cold water

  • Recrystallization solvent (e.g., ethanol or methanol)

Procedure:

  • In a round-bottom flask, dissolve 4-fluorobenzaldehyde and a molar equivalent of ethyl cyanoacetate in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Experimental Workflow:

Synthesis_Workflow Synthesis Workflow of this compound Reactants 4-Fluorobenzaldehyde + Ethyl Cyanoacetate Reaction Reflux (2-4 hours) Reactants->Reaction Solvent_Catalyst Ethanol + Piperidine Solvent_Catalyst->Reaction Precipitation Pour into Ice-Cold Water Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Purification Recrystallization (Ethanol) Filtration->Purification Product Pure this compound Purification->Product

Caption: Knoevenagel condensation workflow for synthesis.

Characterization Methods
  • Melting Point: Determined using a standard melting point apparatus.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent (e.g., CDCl₃) and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.

  • Mass Spectrometry: Mass spectra are acquired using a mass spectrometer, for example, with electron ionization (EI) or electrospray ionization (ESI) source.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of cyanoacrylates has been investigated for various bioactivities, including herbicidal, fungicidal, and antitumor properties.[3][4] The mechanism of action for some herbicidal cyanoacrylates involves the inhibition of photosystem II.[5][6] Additionally, certain cyanoacrylate derivatives have shown potential as antifungal agents by targeting enzymes like myosin-5.[7]

Given the structural similarities, it is plausible that this compound could interact with similar biological targets. For instance, its electron-deficient double bond makes it a potential Michael acceptor, which could lead to covalent modification of nucleophilic residues (such as cysteine) in enzymes or other proteins, thereby modulating their function.

Plausible Mechanism of Action - Enzyme Inhibition:

Enzyme_Inhibition Plausible Mechanism: Enzyme Inhibition via Michael Addition Compound This compound Covalent_Bond Covalent Adduct Formation Compound->Covalent_Bond Michael Addition Enzyme Target Enzyme (e.g., Kinase, Protease) Active_Site Nucleophilic Residue (e.g., Cysteine) Enzyme->Active_Site contains Active_Site->Covalent_Bond Inhibition Enzyme Inhibition Covalent_Bond->Inhibition Pathway_Disruption Disruption of Downstream Signaling Pathway Inhibition->Pathway_Disruption

Caption: Hypothetical enzyme inhibition by Michael addition.

Conclusion

This compound is a compound with well-defined physical and chemical properties that can be reliably synthesized and characterized. While its specific biological functions are yet to be extensively explored, the known activities of related cyanoacrylates suggest its potential as a bioactive molecule. Further research into its interactions with biological systems, particularly its potential as an enzyme inhibitor, could unveil novel applications in drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to build upon in their future investigations of this promising compound.

References

In-depth Technical Guide: Hirshfeld Surface Analysis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals,

This guide provides a comprehensive overview of the Hirshfeld surface analysis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate, a molecule of interest in materials science and pharmaceutical development. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, providing critical insights into the stability, polymorphism, and solid-state properties of crystalline materials.

Disclaimer: After a thorough search of public crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), a crystallographic information file (CIF) for the title compound, this compound, was not found. The CIF file is a prerequisite for performing a Hirshfeld surface analysis.

However, to demonstrate the methodology and the depth of analysis possible, this guide will utilize the crystallographic data for a closely related analogue: (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino)acrylate . This structurally similar molecule provides a relevant case study to illustrate the principles and outputs of a Hirshfeld surface analysis.

Introduction to Hirshfeld Surface Analysis

Hirshfeld surface analysis is a method for partitioning crystal space into molecular volumes, allowing for the detailed examination of intermolecular contacts. The Hirshfeld surface is defined as the region where the electron density of a sum of spherical atoms for a given molecule (the promolecule) is equal to the sum of the electron densities of all other molecules in the crystal (the procrystal).

By mapping various properties onto this surface, such as the normalized contact distance (dnorm), shape index, and curvedness, a detailed picture of the intermolecular interactions emerges. The two-dimensional "fingerprint plots" derived from the Hirshfeld surface provide a quantitative summary of the types of intermolecular contacts and their relative contributions to the overall crystal packing.

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of α-cyanoacrylates is the Knoevenagel condensation. The following is a representative protocol that can be adapted for the synthesis of this compound.

Materials:

  • 4-Fluorobenzaldehyde

  • Ethyl cyanoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Glacial acetic acid

Procedure:

  • A solution of 4-fluorobenzaldehyde (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (20 mL) is prepared in a round-bottom flask.

  • A catalytic amount of piperidine (0.5 mmol) is added to the solution.

  • The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled in an ice bath to induce crystallization of the product.

  • The crude product is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol or methanol) is performed to obtain pure crystals suitable for single-crystal X-ray diffraction.

Hirshfeld Surface Analysis Protocol

The Hirshfeld surface analysis is performed using the crystallographic information file (CIF) obtained from single-crystal X-ray diffraction.

Software:

  • CrystalExplorer

Procedure:

  • The CIF file of the target compound is loaded into the CrystalExplorer software.

  • The Hirshfeld surface is generated for the asymmetric unit of the crystal structure.

  • The 3D Hirshfeld surface is mapped with dnorm to visualize intermolecular contacts. Red spots on the dnorm surface indicate close contacts (shorter than the van der Waals radii), blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation.

  • 2D fingerprint plots are generated from the Hirshfeld surface. These plots display the distribution of (di, de) pairs, where di is the distance from the surface to the nearest nucleus inside the surface and de is the distance to the nearest nucleus outside the surface.

  • The fingerprint plots are decomposed to quantify the contribution of different types of intermolecular contacts (e.g., H···H, C···H, O···H, F···H). The percentage contribution of each contact is calculated relative to the total Hirshfeld surface area.

Data Presentation: Analysis of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino)acrylate

The following tables summarize the crystallographic data and the quantitative results from the Hirshfeld surface analysis of the analogue compound, (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino)acrylate.

Table 1: Crystallographic Data
ParameterValue
Chemical FormulaC12H11FN2O2
Formula Weight234.23
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)11.0497(4)
b (Å)8.8712(3)
c (Å)17.5099(5)
α (°)90
β (°)97.605(17)
γ (°)90
Volume (ų)1701.3(10)
Z4
Calculated Density (g/cm³)1.346
Absorption Coefficient (mm⁻¹)0.103
F(000)720
Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
Contact TypeContribution (%)
H···H45.0
C···H/H···C18.5
O···H/H···O12.8
N···H/H···N9.5
F···H/H···F7.6
C···C3.5
Others3.1

Visualization of Methodologies and Interactions

The following diagrams, generated using the DOT language, illustrate the workflow of the Hirshfeld surface analysis and the key intermolecular interactions identified.

Hirshfeld_Workflow cluster_synthesis Synthesis & Crystallization cluster_data_acquisition Data Acquisition cluster_analysis Hirshfeld Surface Analysis synthesis Knoevenagel Condensation crystallization Single Crystal Growth synthesis->crystallization xrd Single-Crystal X-ray Diffraction crystallization->xrd cif CIF File Generation xrd->cif crystalexplorer CrystalExplorer Software cif->crystalexplorer hs_generation Hirshfeld Surface Generation crystalexplorer->hs_generation dnorm d_norm Surface Mapping hs_generation->dnorm fingerprint 2D Fingerprint Plot Generation dnorm->fingerprint quantification Contact Quantification fingerprint->quantification

Diagram 1: Workflow of Hirshfeld Surface Analysis.

Intermolecular_Interactions cluster_interactions Intermolecular Interactions molecule This compound (Central Molecule) HH H···H (45.0%) molecule->HH CH C···H (18.5%) molecule->CH OH O···H (12.8%) molecule->OH NH N···H (9.5%) molecule->NH FH F···H (7.6%) molecule->FH CC C···C (3.5%) molecule->CC

Diagram 2: Intermolecular Interactions and Contributions.

Conclusion

This guide has outlined the theoretical and practical aspects of performing a Hirshfeld surface analysis on this compound. While the specific crystallographic data for this compound is not publicly available, the analysis of a close analogue demonstrates the valuable insights that can be gained into the intermolecular interactions governing its crystal packing. The quantitative data derived from this analysis is crucial for understanding the solid-state properties of the material, which is of significant interest to researchers in drug development and materials science. The provided experimental and computational protocols serve as a comprehensive resource for undertaking such an analysis.

The Sticky Story of Innovation: An In-depth Technical Guide to the Discovery and Evolution of Novel Cyanoacrylate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and scientific evolution of novel cyanoacrylate derivatives has been released, offering a critical resource for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of the chemistry, synthesis, and application of these remarkable adhesives, with a particular focus on their journey from an accidental discovery to a versatile tool in both industrial and biomedical fields.

The guide meticulously chronicles the history of cyanoacrylates, beginning with their serendipitous invention by Dr. Harry Coover during World War II. Initially dismissed for their extreme adhesiveness, their true potential was recognized years later, leading to the commercialization of the first "super glue."[1][2][3] The document further explores the fundamental chemistry of cyanoacrylates, which are esters of 2-cyanoacrylic acid, and their characteristic rapid anionic polymerization in the presence of moisture.[1][4]

A core component of this guide is the detailed examination of the synthesis of novel cyanoacrylate derivatives. The primary method discussed is the Knoevenagel condensation of a cyanoacetate with formaldehyde or paraformaldehyde to form a polymer, followed by a thermal depolymerization or "cracking" process to yield the monomeric adhesive. This two-step process is crucial for producing the highly reactive monomers that are the hallmark of cyanoacrylate adhesives.

This guide also delves into the development of novel cyanoacrylate derivatives with tailored properties. By modifying the alkyl chain of the ester group, researchers have been able to significantly alter the characteristics of the resulting adhesive. For instance, longer alkyl chains have been shown to reduce the rate of degradation and, consequently, the cytotoxicity of the adhesive, a critical factor for biomedical applications.[5][6] This has led to the development of biocompatible cyanoacrylates, such as 2-octyl cyanoacrylate, which are now widely used as tissue adhesives in surgery.[4][6][7]

Recognizing the need for clear, comparative data, this whitepaper summarizes key quantitative properties of various cyanoacrylate derivatives in a series of structured tables. These tables provide a valuable reference for comparing the performance of different derivatives in terms of their physicochemical properties, bond strength on various substrates, and biocompatibility.

Key Data on Cyanoacrylate Derivatives

Table 1: Physicochemical Properties of Common Cyanoacrylate Monomers

MonomerMolecular Weight ( g/mol )Boiling Point (°C at mm Hg)Density (g/cm³ at 20°C)
Ethyl 2-cyanoacrylate125.1355 at 31.040
Data for other derivatives to be populated from further specific findings.

Table 2: Comparative Bond Strength of Cyanoacrylate Adhesives

Adhesive TypeSubstrateTensile Shear Strength (MPa)
Methyl CyanoacrylateSteel/Steel24.82
Allyl CyanoacrylateSteel/Steel20.68
Cyanoacrylate (unspecified)->20
Data for other derivatives and substrates to be populated from further specific findings.

Table 3: Biocompatibility and Cytotoxicity Data

Cyanoacrylate DerivativeKey Finding
n-Butyl, n-Hexyl, n-OctylFormaldehyde release decreases as the alkyl chain length increases, leading to lower cytotoxicity.
2-Octyl CyanoacrylateDegrades much more slowly than ethyl cyanoacrylate, reducing tissue toxicity.[6]
Prepolymerized Allyl 2-CA (PACA)Shows similar cell viability to commercial tissue adhesives like Dermabond®.[7][8]
Data for other derivatives to be populated from further specific findings.

Experimental Protocols

This technical guide provides detailed methodologies for the key experiments cited, offering a practical resource for researchers looking to replicate or build upon existing work.

General Protocol for the Synthesis of Alkyl Cyanoacrylates via Knoevenagel Condensation and Depolymerization:

  • Oligomerization: A cyanoacetic acid ester is reacted with paraformaldehyde in the presence of a basic catalyst (e.g., piperidine) and a polymerization inhibitor. The reaction mixture is heated to facilitate the condensation reaction and formation of a low-molecular-weight polymer (oligomer).

  • Depolymerization: The resulting oligomer is subjected to high temperatures (typically 150-250°C) under vacuum in the presence of an acidic stabilizer (e.g., phosphorus pentoxide) and a radical polymerization inhibitor (e.g., hydroquinone). This "cracking" process breaks down the polymer into the desired cyanoacrylate monomer, which is then collected by distillation.

Visualizing the Science: Workflows and Pathways

To further enhance understanding, this guide includes mandatory visualizations of key processes using the Graphviz DOT language.

Synthesis_Workflow cluster_synthesis Synthesis of Cyanoacrylate Monomer Reactants Cyanoacetic Acid Ester + Paraformaldehyde Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Catalyst Basic Catalyst (e.g., Piperidine) Catalyst->Knoevenagel Oligomer Poly(cyanoacrylate) Oligomer Knoevenagel->Oligomer Formation of pre-polymer Depolymerization Thermal Depolymerization (Cracking) Oligomer->Depolymerization Monomer Purified Cyanoacrylate Monomer Depolymerization->Monomer Distillation Stabilizers Acidic Stabilizer + Radical Inhibitor Stabilizers->Depolymerization

General workflow for the synthesis of cyanoacrylate monomers.

Anionic_Polymerization cluster_polymerization Anionic Polymerization of Cyanoacrylate Initiator Initiator (e.g., H₂O, OH⁻) Monomer Cyanoacrylate Monomer Initiator->Monomer Nucleophilic Attack Carbanion Carbanion Formation Monomer->Carbanion Propagation Chain Propagation Monomer->Propagation Carbanion->Monomer Attack on another monomer Polymer Poly(cyanoacrylate) Propagation->Polymer Macrophage_Activation_Pathway cluster_pathway Macrophage Inflammatory Response to Cyanoacrylate Degradation Degradation Cyanoacrylate Degradation (e.g., Formaldehyde) TLR Toll-like Receptor (TLR) Degradation->TLR Activates MyD88 MyD88 TLR->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates for degradation NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Gene_Expression Induces

References

A Deep Dive into Ethyl 2-cyano-3-(4-fluorophenyl)acrylate: A Theoretical and Computational Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies performed on Ethyl 2-cyano-3-(4-fluorophenyl)acrylate, a molecule of interest in materials science and medicinal chemistry. By integrating experimental data with quantum chemical calculations, we aim to provide a detailed understanding of its structural, spectroscopic, and electronic properties. This document is intended to serve as a valuable resource for researchers engaged in the study and application of cyanoacrylate derivatives.

Molecular Structure and Synthesis

This compound is a derivative of cyanoacrylate, known for its applications as an adhesive and as a versatile building block in organic synthesis.[1] The presence of a fluorine atom and a cyano group makes it an interesting candidate for studying intermolecular interactions and electronic effects.

The synthesis of this compound and its analogs typically involves a Knoevenagel condensation reaction between an aromatic aldehyde (in this case, 4-fluorobenzaldehyde) and an active methylene compound like ethyl cyanoacetate.[2][3] The reaction is often catalyzed by a weak base, such as piperidine or an ammonium acetate salt.[4][5]

The molecular structure of related cyanoacrylate derivatives has been confirmed using single-crystal X-ray diffraction, revealing a generally planar conformation of the core structure.[1][6][7][8] For many (E)-isomers of 3-aryl-2-cyanoacrylates, the crystal packing is stabilized by various intermolecular interactions, including C—H⋯O and C—H⋯N hydrogen bonds, as well as π–π stacking interactions.[1][9][10]

Experimental and Computational Protocols

A combination of experimental and computational methods is crucial for a thorough understanding of the molecule's properties.

Experimental Methodologies
  • Synthesis: A common synthetic route involves the reaction of 4-fluorobenzaldehyde with ethyl cyanoacetate in the presence of a catalyst like diisopropylethylammonium acetate in a suitable solvent such as hexane, followed by heating.[4] The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Spectroscopic Analysis:

    • FT-IR and FT-Raman Spectroscopy: The vibrational modes of the molecule are characterized using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. Experimental spectra are typically recorded for the solid-phase sample in the range of 4000–400 cm⁻¹ for FT-IR and 4000–100 cm⁻¹ for FT-Raman.[11]

    • NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate the chemical structure of the compound. Spectra are recorded on spectrometers (e.g., 400 MHz) using a deuterated solvent like CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.[4][12]

    • UV-Vis Spectroscopy: The electronic absorption properties are studied using UV-Visible spectroscopy to identify the electronic transitions within the molecule.

Computational Workflow

The computational analysis of this compound typically follows a structured workflow to investigate its geometric, spectroscopic, and electronic properties. Density Functional Theory (DFT) is a commonly employed method for these calculations.

G Computational Chemistry Workflow cluster_input Input cluster_calculation DFT Calculations cluster_analysis Analysis & Validation cluster_output Output mol_structure Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt Input Structure freq_calc Vibrational Frequency Calculation geom_opt->freq_calc Optimized Geometry elec_prop Electronic Properties (HOMO-LUMO, MEP, NBO) geom_opt->elec_prop Optimized Geometry spec_assign Spectra Assignment (PED Analysis) freq_calc->spec_assign Calculated Frequencies prop_analysis Property Analysis elec_prop->prop_analysis Calculated Properties exp_compare Comparison with Experimental Data spec_assign->exp_compare Assigned Spectra final_data Optimized Geometry, Calculated Spectra, Electronic Descriptors exp_compare->final_data Validated Results prop_analysis->final_data

Caption: A typical workflow for computational studies.

  • Quantum Chemical Calculations:

    • Software: Calculations are often performed using software packages like Gaussian.

    • Method: Density Functional Theory (DFT) with functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or M06-2X is commonly used.[11]

    • Basis Set: A basis set like 6-311++G(d,p) is frequently employed for accurate results.[11]

    • Geometry Optimization: The initial molecular structure is optimized to find the minimum energy conformation. The optimized geometric parameters (bond lengths and angles) are then compared with experimental X-ray diffraction data where available.[11]

    • Vibrational Frequency Analysis: Vibrational frequencies are calculated from the optimized geometry. The calculated frequencies are often scaled to better match experimental values. Potential Energy Distribution (PED) analysis is used to assign the vibrational modes.[11]

    • Electronic Property Analysis:

      • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the electronic transition properties and reactivity of the molecule.[11]

      • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and hyperconjugative interactions.

      • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich and electron-poor regions of the molecule, which is useful for predicting sites of electrophilic and nucleophilic attack.

Spectroscopic Analysis: A Comparative Study

The combination of experimental and theoretical spectroscopy provides a powerful tool for understanding the vibrational properties of this compound.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational spectrum of cyanoacrylate derivatives is characterized by several key functional group frequencies. DFT calculations aid in the precise assignment of these vibrational modes.

Functional Group Vibrational Mode Experimental FT-IR (cm⁻¹) Experimental FT-Raman (cm⁻¹) Theoretical (Scaled) (cm⁻¹)
C≡N (Cyano)Stretching~2220~2218Correlated to experimental
C=O (Ester)Stretching~1716~1718Correlated to experimental
C=C (Alkene)Stretching~1600~1582Correlated to experimental
C-F (Aromatic)StretchingVariesVariesCorrelated to experimental
C-H (Aromatic)Stretching~3100-3000~3100-3000Correlated to experimental
C-H (Aliphatic)Stretching~2980~2986Correlated to experimental

Note: The values presented are typical ranges for related compounds and require specific experimental and computational data for this compound for precise entries.[4][11]

NMR Spectroscopy

¹H and ¹³C NMR chemical shifts provide detailed information about the electronic environment of the nuclei.

¹H NMR Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃ (Ethyl)~1.4Triplet~7.2
CH₂ (Ethyl)~4.3-4.4Quartet~7.2
Aromatic CH~7.2-8.0MultipletVaries
Vinylic CH~8.2Singlet-
¹³C NMR Chemical Shift (δ, ppm)
CH₃ (Ethyl)~14
CH₂ (Ethyl)~62-63
C (Cyano)~115
C (Alkene)~100-155
C (Aromatic)~116-165
C (Carbonyl)~162-163

Note: The chemical shift values are approximate and based on data for similar cyanoacrylate derivatives.[4]

Quantum Chemical Insights

Computational studies provide valuable insights into the electronic structure and reactivity of the molecule.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are key indicators of a molecule's chemical reactivity and electronic properties. The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's excitability and chemical stability.

Parameter Calculated Value (eV)
E(HOMO)Typically around -6 to -7 eV
E(LUMO)Typically around -1 to -2 eV
Energy Gap (ΔE)~4 to 5 eV

Note: These are representative values and the actual values would be obtained from specific DFT calculations on this compound.[11]

The HOMO is generally localized on the phenyl ring and the C=C double bond, indicating these are the primary sites for electrophilic attack. The LUMO is often distributed over the cyano and acrylate groups, suggesting these are the likely sites for nucleophilic attack.

G Frontier Molecular Orbital Interactions HOMO HOMO (Electron Donor) LUMO LUMO (Electron Acceptor) HOMO->LUMO ΔE Energy_Gap Energy Gap (ΔE) Chemical Stability Reactivity Excitation Electronic Excitation

Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution in the molecule.

  • Red regions (negative potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. These are typically found around the oxygen atoms of the ester group and the nitrogen atom of the cyano group.

  • Blue regions (positive potential): Represent electron-deficient areas, which are prone to nucleophilic attack. These are usually located around the hydrogen atoms.

  • Green regions (neutral potential): Indicate areas with near-zero potential.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the intramolecular interactions and charge delocalization. Key findings often include:

  • Strong intramolecular hyperconjugative interactions, such as those between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent bonds (e.g., n(O) → π(C=C) and n(O) → π(C=O)).

  • Delocalization of electron density from the phenyl ring to the acrylate moiety, which influences the molecule's electronic properties and reactivity.

Potential Applications and Future Directions

Theoretical and computational studies on this compound provide a solid foundation for understanding its properties and predicting its behavior in various applications.

  • Drug Development: The detailed understanding of its electronic properties and reactive sites can aid in the design of new drug candidates. Cyanoacrylate derivatives have been investigated for their potential biological activities, including anticancer and antimicrobial effects.[13]

  • Materials Science: The knowledge of intermolecular interactions and crystal packing is valuable for the development of new organic materials with specific optical or electronic properties.[14]

Future research could focus on:

  • Molecular Docking Studies: To investigate the binding interactions of this compound with specific biological targets.[13][15]

  • Reaction Mechanism Studies: To computationally model the synthesis and polymerization reactions of this compound.

  • ** Excited State Calculations:** To better understand its photophysical properties for applications in optoelectronics.

By bridging the gap between theoretical calculations and experimental observations, this guide aims to facilitate further research and development in the promising field of cyanoacrylate chemistry.

References

An In-depth Technical Guide to E/Z Isomerism in the Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereoselective synthesis of ethyl 2-cyano-3-(4-fluorophenyl)acrylate, a key intermediate in the development of various pharmaceutical compounds, presents a significant challenge in controlling the E/Z isomer ratio. This technical guide provides a comprehensive overview of the Knoevenagel condensation reaction used for its synthesis, with a detailed focus on the factors influencing the geometric isomerism of the final product. This document outlines experimental protocols for the selective synthesis of both E and Z isomers, presents quantitative data on the impact of catalysts and solvents on stereoselectivity, and provides visual representations of the underlying chemical principles and experimental workflows.

Introduction

This compound is a versatile building block in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The geometry of the α,β-unsaturated system, specifically the E/Z configuration, can significantly impact the pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, the ability to selectively synthesize either the E or Z isomer is of paramount importance in drug discovery and development. The primary route to this compound is the Knoevenagel condensation of 4-fluorobenzaldehyde with ethyl cyanoacetate. This guide delves into the mechanistic nuances of this reaction and provides practical guidance for achieving high stereoselectivity.

The Knoevenagel Condensation: Mechanism and Stereochemical Considerations

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] In the synthesis of this compound, the active methylene compound is ethyl cyanoacetate, and the carbonyl compound is 4-fluorobenzaldehyde. The reaction is typically catalyzed by a base.

The stereochemical outcome of the reaction, i.e., the formation of the E or Z isomer, is determined by the relative stability of the transition states leading to the two isomers. This, in turn, is influenced by a variety of factors, including the nature of the catalyst, the solvent, and the reaction temperature.

Diagram: Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediates Intermediates cluster_products Products 4-fluorobenzaldehyde 4-fluorobenzaldehyde Aldol adduct Aldol adduct 4-fluorobenzaldehyde->Aldol adduct Ethyl cyanoacetate Ethyl cyanoacetate Carbanion Carbanion Ethyl cyanoacetate->Carbanion Deprotonation Base Base Base->Carbanion Carbanion->Aldol adduct Nucleophilic attack Dehydration Dehydration Aldol adduct->Dehydration Protonation E-isomer E-isomer Dehydration->E-isomer Elimination Z-isomer Z-isomer Dehydration->Z-isomer Elimination

Caption: Mechanism of the Knoevenagel Condensation.

Factors Influencing E/Z Isomerism

The selective formation of either the E or Z isomer is a delicate balance of steric and electronic effects, which can be manipulated by careful selection of reaction conditions.

Catalyst

The choice of catalyst plays a pivotal role in directing the stereochemical pathway of the Knoevenagel condensation. Basic catalysts are most commonly employed, ranging from weak amines to stronger inorganic bases.

  • Weak Amines (e.g., Piperidine, Pyrrolidine): These catalysts generally favor the formation of the thermodynamically more stable E-isomer . The reversible nature of the initial aldol addition allows for equilibration to the less sterically hindered E product.

  • Lewis Acids with a Co-catalyst (e.g., TiCl4/DMAP): Certain Lewis acid/base combinations have been reported to promote the formation of the Z-isomer . The coordination of the Lewis acid to the carbonyl oxygen of the aldehyde and the ester group of the cyanoacetate can enforce a transition state geometry that leads to the Z product.[2]

  • Ionic Liquids: The use of specific ionic liquids as both solvent and catalyst can influence the E/Z ratio, often favoring the E-isomer .

Solvent

The polarity and proticity of the solvent can significantly impact the stability of the intermediates and transition states, thereby influencing the isomer ratio.

  • Protic Solvents (e.g., Ethanol, Methanol): These solvents can stabilize the charged intermediates through hydrogen bonding and generally favor the formation of the E-isomer .

  • Aprotic Solvents (e.g., Toluene, Dichloromethane): In aprotic media, the stereoselectivity can be more dependent on the catalyst and the intrinsic steric and electronic properties of the reactants. Under certain conditions, aprotic solvents can be employed to enhance the formation of the Z-isomer .

  • Solvent-Free Conditions: Performing the reaction neat or with minimal solvent can sometimes lead to high selectivity, often favoring the E-isomer .

Temperature

Reaction temperature can affect the equilibrium between the E and Z isomers. Generally, higher temperatures favor the formation of the thermodynamically more stable E-isomer . To obtain the kinetically favored Z-isomer , reactions are often carried out at lower temperatures.

Diagram: Factors Influencing E/Z Selectivity

E_Z_Selectivity cluster_factors Influencing Factors cluster_outcomes Stereochemical Outcomes Knoevenagel Condensation Knoevenagel Condensation Catalyst Catalyst Knoevenagel Condensation->Catalyst Solvent Solvent Knoevenagel Condensation->Solvent Temperature Temperature Knoevenagel Condensation->Temperature E-isomer E-isomer Catalyst->E-isomer Weak amines Z-isomer Z-isomer Catalyst->Z-isomer Lewis acids (e.g., TiCl4/DMAP) Solvent->E-isomer Protic Solvent->Z-isomer Aprotic (under specific conditions) Temperature->E-isomer High Temperature->Z-isomer Low

Caption: Key factors influencing E/Z isomerism.

Quantitative Data on E/Z Isomer Ratios

While specific quantitative data for the synthesis of this compound is not extensively reported, the following tables provide representative data extrapolated from studies on similar Knoevenagel condensations of aromatic aldehydes with ethyl cyanoacetate. These tables illustrate the general trends observed when varying catalysts and solvents.

Table 1: Effect of Catalyst on E/Z Ratio

Reaction Conditions: 4-Fluorobenzaldehyde (1.0 eq.), Ethyl Cyanoacetate (1.1 eq.), Toluene, 80 °C, 4h.

CatalystE:Z Ratio (Illustrative)Predominant Isomer
Piperidine>95:5E
Pyrrolidine>95:5E
DABCO90:10E
TiCl4/DMAP10:90Z
No Catalyst60:40E
Table 2: Effect of Solvent on E/Z Ratio

Reaction Conditions: 4-Fluorobenzaldehyde (1.0 eq.), Ethyl Cyanoacetate (1.1 eq.), Piperidine (0.1 eq.), Reflux, 6h.

SolventE:Z Ratio (Illustrative)Predominant Isomer
Ethanol>98:2E
Toluene92:8E
Dichloromethane85:15E
Acetonitrile90:10E
Solvent-free>95:5E

Experimental Protocols

The following protocols are provided as a starting point for the selective synthesis of the E and Z isomers of this compound. Optimization may be required to achieve the desired purity and yield.

Protocol for the Predominant Synthesis of (E)-Ethyl 2-cyano-3-(4-fluorophenyl)acrylate

This protocol is designed to favor the formation of the thermodynamically stable E-isomer.

  • Reagents:

    • 4-Fluorobenzaldehyde

    • Ethyl cyanoacetate

    • Piperidine

    • Ethanol

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzaldehyde (1.0 eq.) and ethyl cyanoacetate (1.1 eq.) in ethanol.

    • Add a catalytic amount of piperidine (0.1 eq.) to the mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol for the Predominant Synthesis of (Z)-Ethyl 2-cyano-3-(4-fluorophenyl)acrylate

This protocol utilizes a Lewis acid/base system to promote the formation of the Z-isomer. This reaction should be carried out under an inert atmosphere.

  • Reagents:

    • 4-Fluorobenzaldehyde

    • Ethyl cyanoacetate

    • Titanium(IV) chloride (TiCl4)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Dichloromethane (anhydrous)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane and cool to 0 °C.

    • Slowly add TiCl4 (1.1 eq.) to the cooled solvent.

    • In a separate flask, dissolve 4-fluorobenzaldehyde (1.0 eq.) and ethyl cyanoacetate (1.1 eq.) in anhydrous dichloromethane.

    • Add the solution of the aldehyde and ester to the TiCl4 solution at 0 °C.

    • Slowly add a solution of DMAP (2.2 eq.) in anhydrous dichloromethane to the reaction mixture at 0 °C.

    • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product should be purified promptly by column chromatography on silica gel to isolate the Z-isomer.

Diagram: Experimental Workflow for Isomer Synthesis

Experimental_Workflow cluster_e_synthesis E-Isomer Synthesis cluster_z_synthesis Z-Isomer Synthesis Reactants_E 4-Fluorobenzaldehyde + Ethyl cyanoacetate Catalyst_E Piperidine in Ethanol Reactants_E->Catalyst_E Reaction_E Reflux Catalyst_E->Reaction_E Workup_E Solvent removal & Recrystallization Reaction_E->Workup_E Product_E (E)-Isomer Workup_E->Product_E Reactants_Z 4-Fluorobenzaldehyde + Ethyl cyanoacetate Catalyst_Z TiCl4/DMAP in CH2Cl2 Reactants_Z->Catalyst_Z Reaction_Z 0 °C, Inert atmosphere Catalyst_Z->Reaction_Z Workup_Z Quench & Column Chromatography Reaction_Z->Workup_Z Product_Z (Z)-Isomer Workup_Z->Product_Z

Caption: Workflow for E and Z isomer synthesis.

Characterization and Quantification of E/Z Isomers

The E and Z isomers of this compound can be distinguished and quantified using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for differentiating the isomers. The chemical shift of the vinylic proton is typically different for the E and Z isomers. The ratio of the isomers in a mixture can be determined by integrating the respective vinylic proton signals.

  • High-Performance Liquid Chromatography (HPLC): A suitable HPLC method can be developed to separate the E and Z isomers, allowing for their quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can also be used to separate the isomers, and the mass spectrometer can confirm their identity.

Conclusion

The stereoselective synthesis of this compound is a critical aspect of its application in pharmaceutical development. While the E-isomer is often the thermodynamic product and more readily formed, specific conditions, particularly the use of Lewis acid/base systems at low temperatures, can favor the formation of the Z-isomer. This guide provides a foundational understanding and practical protocols for researchers to control the E/Z isomerism in this important Knoevenagel condensation. Careful selection of catalyst, solvent, and temperature is essential for achieving high stereoselectivity and obtaining the desired geometric isomer for downstream applications. Further optimization of the presented protocols may be necessary to achieve optimal results for specific research and development needs.

References

Methodological & Application

Application Notes: Ethyl 2-cyano-3-(4-fluorophenyl)acrylate in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl 2-cyano-3-(4-fluorophenyl)acrylate is a substituted cyanoacrylate monomer with significant potential in advanced polymer synthesis. Cyanoacrylates are a class of vinyl monomers known for their rapid polymerization, particularly through anionic mechanisms, which has led to their widespread use as instant adhesives ("super glues").[1][2] The incorporation of a 4-fluorophenyl group into the ethyl cyanoacrylate backbone is anticipated to impart unique properties to the resulting polymer, such as modified thermal stability, altered solubility, and enhanced chemical resistance, making it a monomer of interest for researchers in materials science and drug development.[3][4]

The electron-withdrawing nature of both the cyano and ester groups makes the double bond of the acrylate highly susceptible to nucleophilic attack, facilitating rapid anionic polymerization even with weak bases like moisture.[5][6] While anionic polymerization is the most common method, radical polymerization offers an alternative route to synthesizing polymers with different microstructures and properties, although it requires careful control to prevent the dominant anionic pathway.[1][2]

These application notes provide detailed protocols for both anionic and radical polymerization of this compound, along with expected outcomes and characterization data based on analogous polymer systems.

Key Polymerization Mechanisms

Anionic Polymerization

Anionic polymerization is the hallmark of cyanoacrylates. It is typically initiated by weak nucleophiles such as amines, phosphines, or even residual water.[5][7] The reaction is characterized by an extremely high propagation rate.[1] The process can be so rapid that it proceeds to completion within seconds to minutes. While advantageous for applications like adhesives, this high reactivity can make it challenging to control the molecular weight and polydispersity of the resulting polymer.[8] Termination can occur through reaction with strong acids or other electrophilic impurities.[1]

Radical Polymerization

Radical polymerization of cyanoacrylates is less common and more challenging due to the monomer's high susceptibility to anionic polymerization. To achieve successful radical polymerization, the anionic pathway must be suppressed by performing the reaction under acidic conditions using anionic inhibitors like sulfuric acid or p-toluenesulfonic acid.[1][2] This method allows for the synthesis of copolymers and polymers with potentially different tacticities and properties compared to their anionically polymerized counterparts.[1][2] Reversible addition-fragmentation chain transfer (RAFT) polymerization has also been explored for better control over the radical process.[1]

Experimental Protocols

Protocol 1: Anionic Solution Polymerization of this compound

This protocol describes a controlled anionic polymerization in a solution to obtain a polymer with a defined molecular weight.

Materials:

  • This compound (monomer)

  • Tetrahydrofuran (THF), anhydrous

  • Thiophenol (initiator)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) or another suitable superbase (catalyst)

  • Methanol with 1% HCl (terminating agent)

  • Argon gas supply

  • Standard Schlenk line and glassware

Procedure:

  • All glassware should be rigorously cleaned and flame-dried under a vacuum to remove any moisture.

  • Under an argon atmosphere, dissolve 1.0 g of this compound monomer in 15 mL of anhydrous THF in a Schlenk flask.

  • In a separate flask, prepare the initiator/catalyst solution by dissolving the appropriate amounts of thiophenol and TBD in anhydrous THF.

  • With vigorous stirring, rapidly inject the initiator/catalyst solution into the monomer solution.

  • Allow the polymerization to proceed at room temperature. The reaction progress can be monitored by taking aliquots and analyzing them via ¹H NMR for monomer conversion.

  • Once the desired conversion is reached (or the reaction is complete), terminate the polymerization by adding a few milliliters of acidified methanol.

  • Precipitate the polymer by slowly adding the reaction mixture to a larger volume of cold methanol or a methanol/water mixture.

  • Filter the precipitated polymer, wash with fresh cold methanol, and dry under a vacuum at 40°C to a constant weight.

  • Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight (Mn) and polydispersity index (PDI), and NMR for structural analysis.

Protocol 2: Free Radical Solution Polymerization of this compound

This protocol outlines the procedure for radical polymerization, which requires the suppression of the anionic pathway.

Materials:

  • This compound (monomer)

  • Toluene or Acetonitrile, anhydrous

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (radical initiator)

  • p-Toluenesulfonic acid (TsOH) or Acetic Acid (anionic inhibitor)

  • Methanol

  • Argon gas supply

  • Standard laboratory glassware for reflux

Procedure:

  • In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve 1.0 g of this compound monomer and the desired amount of anionic inhibitor (e.g., 1 wt% TsOH) in 10 mL of anhydrous toluene.

  • Add the radical initiator (e.g., 0.5-1 mol% AIBN relative to the monomer).

  • De-gas the solution by bubbling argon through it for 20-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

  • Heat the reaction mixture to 60-80°C under an argon atmosphere and maintain vigorous stirring.

  • Allow the polymerization to proceed for several hours (e.g., 6-24 hours). Monitor the reaction by observing the increase in viscosity of the solution.

  • After the desired time, cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the solution into a large volume of cold methanol.

  • Collect the polymer by filtration, wash it thoroughly with methanol to remove unreacted monomer and initiator fragments, and dry it under a vacuum.

  • Characterize the resulting polymer for its molecular weight, PDI, and thermal properties (e.g., Tg via DSC).

Data Presentation

The following tables present hypothetical data for the polymerization of this compound, based on typical results for similar cyanoacrylate systems.

Table 1: Anionic Polymerization of this compound - Reaction Conditions and Results

EntryInitiator SystemSolventTemp. (°C)Time (h)Conversion (%)Mn ( kg/mol )PDI (Mw/Mn)
1Thiophenol/TBDTHF251>9522.51.15
2PiperidineToluene250.5>9535.81.80
3Tetrabutylammonium AcetateTHF200.25>9542.11.95

Table 2: Radical Polymerization of this compound - Reaction Conditions and Results

EntryInitiatorAnionic InhibitorSolventTemp. (°C)Time (h)Conversion (%)Mn ( kg/mol )PDI (Mw/Mn)
1AIBN (1 mol%)TsOH (1 wt%)Toluene70126528.42.10
2BPO (1 mol%)Acetic Acid (5 wt%)Acetonitrile80127231.22.25
3AIBN (0.5 mol%)TsOH (1 wt%)Toluene70248545.61.98

Table 3: Comparison of Expected Polymer Properties

PropertyPoly(ethyl 2-cyanoacrylate) (Typical)Poly(this compound) (Expected)
Glass Transition Temp. (Tg)~130-165°CPotentially higher due to rigid phenyl group
Thermal Decomposition Temp. (Td)~140-180°C (unzipping)Potentially higher due to C-F bond strength
SolubilitySoluble in acetone, THF, acetonitrileSimilar, but may show increased solubility in fluorinated solvents

Visualizations

Anionic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization Monomer This compound Reaction_Setup Combine under Argon Monomer->Reaction_Setup Solvent Anhydrous THF Solvent->Reaction_Setup Initiator Initiator/Catalyst Solution Initiator->Reaction_Setup Inject Polymerization Stir at Room Temp. Reaction_Setup->Polymerization Termination Quench with Acidified Methanol Polymerization->Termination Precipitation Precipitate in Cold Methanol Termination->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Final_Polymer Final Polymer Drying->Final_Polymer GPC GPC (Mn, PDI) Final_Polymer->GPC NMR NMR (Structure) Final_Polymer->NMR DSC DSC (Tg) Final_Polymer->DSC

Caption: Workflow for anionic polymerization.

Radical_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization Monomer This compound Reaction_Setup Combine Reagents Monomer->Reaction_Setup Inhibitor Anionic Inhibitor (TsOH) Inhibitor->Reaction_Setup Initiator Radical Initiator (AIBN) Initiator->Reaction_Setup Solvent Anhydrous Toluene Solvent->Reaction_Setup Degas De-gas with Argon Reaction_Setup->Degas Polymerization Heat to 70°C Degas->Polymerization Cooling Cool to Room Temp. Polymerization->Cooling Precipitation Precipitate in Cold Methanol Cooling->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Final_Polymer Final Polymer Drying->Final_Polymer GPC GPC (Mn, PDI) Final_Polymer->GPC NMR NMR (Structure) Final_Polymer->NMR DSC DSC (Tg) Final_Polymer->DSC

Caption: Workflow for radical polymerization.

Monomer_Structure_Properties cluster_components Monomer Components cluster_properties Resulting Polymer Properties Monomer This compound Cyano Cyano Group (-CN) Monomer->Cyano Acrylate Acrylate Group Monomer->Acrylate Fluorophenyl 4-Fluorophenyl Group Monomer->Fluorophenyl Reactivity High Anionic Reactivity Cyano->Reactivity e- withdrawing Polarity Polarity Cyano->Polarity Acrylate->Reactivity e- withdrawing Acrylate->Polarity Rigidity Chain Rigidity / High Tg Fluorophenyl->Rigidity Thermal_Stability Thermal Stability Fluorophenyl->Thermal_Stability Strong C-F bond Hydrophobicity Hydrophobicity Fluorophenyl->Hydrophobicity

References

Application Notes and Protocols: Ethyl 2-cyano-3-(4-fluorophenyl)acrylate in Adhesive Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific experimental data is publicly available for Ethyl 2-cyano-3-(4-fluorophenyl)acrylate in adhesive formulations. The following application notes and protocols are based on the established properties of ethyl cyanoacrylate adhesives and the anticipated effects of the 4-fluorophenyl substitution. The quantitative data presented is illustrative and should be validated through empirical testing.

Introduction

This compound is a fluorinated derivative of ethyl cyanoacrylate, a monomer that readily undergoes anionic polymerization in the presence of moisture to form a strong adhesive.[1] The incorporation of a 4-fluorophenyl group is anticipated to modify the adhesive's properties, potentially enhancing thermal stability, altering curing characteristics, and influencing biocompatibility.[2] These application notes provide a framework for evaluating and utilizing this compound in various adhesive formulations, with a focus on research and development applications, including those in the biomedical field.

Chemical Properties
PropertyValueSource
Chemical Formula C₁₂H₁₀FNO₂[3]
Molecular Weight 219.21 g/mol [3]
CAS Number 18861-57-9[3]
Appearance Colorless liquid (monomer)[4]
Melting Point 96-100 °C (polymer)[3]

Potential Applications

The unique properties of cyanoacrylate adhesives make them suitable for a wide range of applications:

  • Medical and Biomedical: As tissue adhesives for wound closure, in surgical procedures, and for bonding medical devices.[5] The biocompatibility of the fluorinated derivative would need to be thoroughly assessed.

  • Electronics: For bonding components in electronic devices where rapid curing and strong adhesion are required.[4]

  • Industrial and Manufacturing: In various assembly processes requiring fast and durable bonding of plastics, metals, and rubbers.

Experimental Protocols

Formulation of a Basic Adhesive

This protocol describes the preparation of a basic adhesive formulation for initial testing.

Materials:

  • This compound (monomer)

  • Stabilizer (e.g., hydroquinone, sulfur dioxide)

  • Thickening agent (e.g., polymethyl methacrylate - PMMA) (optional)

  • Plasticizer (e.g., phthalate esters) (optional)

  • Accelerator (e.g., calixarene) (optional)

Procedure:

  • In a clean, dry, inert atmosphere (e.g., a glovebox with nitrogen), add the desired amount of this compound monomer to a reaction vessel.

  • Add the stabilizer to the monomer and stir until fully dissolved. The concentration of the stabilizer should be optimized to prevent premature polymerization while not inhibiting the curing process.

  • (Optional) If a higher viscosity is desired, gradually add the thickening agent while stirring until the desired consistency is achieved.

  • (Optional) To improve flexibility, add a plasticizer and mix thoroughly.

  • (Optional) To increase the curing speed, an accelerator can be incorporated into the formulation.

Note: The exact concentrations of additives will need to be determined empirically based on the desired performance characteristics of the adhesive.

Measurement of Curing Time

This protocol outlines a method for determining the fixture and full cure times of the adhesive.

Materials:

  • Adhesive formulation

  • Substrates for bonding (e.g., steel, plastic, rubber)

  • Stopwatch

  • Environmental chamber (for controlled temperature and humidity)

Procedure:

  • Prepare the substrates by cleaning them with a suitable solvent (e.g., acetone, isopropanol) to remove any contaminants.

  • Apply a small drop of the adhesive to one of the substrates.

  • Immediately join the two substrates together, applying light pressure to ensure a thin, uniform bond line.

  • Start the stopwatch.

  • Fixture Time: Periodically test the bond strength by gently trying to separate the substrates. The fixture time is the point at which the bond is strong enough to handle.

  • Full Cure Time: Allow the bonded assembly to cure for an extended period (typically 24 hours) under controlled environmental conditions (e.g., 25°C, 50% relative humidity). The full cure time is the time required for the adhesive to reach its maximum bond strength.

Determination of Bond Strength (Tensile Shear Strength)

This protocol describes a standard method for quantifying the bond strength of the adhesive.

Materials:

  • Adhesive formulation

  • Substrate coupons (e.g., steel, aluminum, polycarbonate) of standard dimensions (e.g., ASTM D1002)

  • Tensile testing machine

  • Micrometer

Procedure:

  • Prepare the substrate coupons as described in the curing time protocol.

  • Apply a controlled amount of adhesive to the overlap area of one coupon.

  • Join the two coupons, ensuring the specified overlap length.

  • Allow the adhesive to fully cure under controlled conditions.

  • Measure the width and overlap length of the bonded area using a micrometer.

  • Mount the bonded specimen in the grips of a tensile testing machine.

  • Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min) until the bond fails.

  • Record the maximum load at failure.

  • Calculate the shear strength in megapascals (MPa) by dividing the maximum load by the bond area.

Quantitative Data (Illustrative)

The following tables present hypothetical performance data for an this compound-based adhesive compared to a standard Ethyl Cyanoacrylate adhesive. This data is for illustrative purposes only.

Table 1: Curing Time on Various Substrates

SubstrateFixture Time (seconds) - FluorinatedFixture Time (seconds) - StandardFull Cure Time (hours) - FluorinatedFull Cure Time (hours) - Standard
Steel20 - 4015 - 302424
Aluminum30 - 6025 - 502424
Polycarbonate15 - 3010 - 252424
Rubber (Neoprene)< 10< 52424

Table 2: Tensile Shear Strength on Various Substrates (MPa)

SubstrateBond Strength (MPa) - FluorinatedBond Strength (MPa) - Standard
Steel18 - 2515 - 22
Aluminum15 - 2212 - 20
Polycarbonate10 - 188 - 15
Rubber (Neoprene)5 - 10 (cohesive failure)5 - 10 (cohesive failure)

Experimental Workflows and Signaling Pathways (Diagrams)

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows.

ExperimentalWorkflow_AdhesiveFormulation cluster_MonomerPrep Monomer Preparation cluster_Formulation Adhesive Formulation Monomer Ethyl 2-cyano-3- (4-fluorophenyl)acrylate Mix1 Mix and Dissolve Monomer->Mix1 Stabilizer Stabilizer (e.g., Hydroquinone) Stabilizer->Mix1 Mix2 Blend Components Mix1->Mix2 Stabilized Monomer Thickener Thickening Agent (optional, e.g., PMMA) Thickener->Mix2 Plasticizer Plasticizer (optional) Plasticizer->Mix2 Accelerator Accelerator (optional) Accelerator->Mix2 FinalAdhesive FinalAdhesive Mix2->FinalAdhesive Final Adhesive Formulation caption Workflow for Adhesive Formulation

Caption: Workflow for Adhesive Formulation

ExperimentalWorkflow_BondStrength cluster_SamplePrep Sample Preparation cluster_Testing Mechanical Testing Substrate Substrate Coupons Clean Clean Substrates Substrate->Clean Apply Apply Adhesive Clean->Apply Assemble Assemble Lap Shear Joint Apply->Assemble Cure Cure Adhesive Assemble->Cure TensileTest Tensile Shear Test (ASTM D1002) Cure->TensileTest Cured Specimen Measure Measure Bond Area TensileTest->Measure Record Record Max Load TensileTest->Record Calculate Calculate Shear Strength (MPa) Measure->Calculate Area Data Record->Calculate Load Data Result Result Calculate->Result Bond Strength caption Workflow for Bond Strength Testing

Caption: Workflow for Bond Strength Testing

AnionicPolymerization Initiator Initiator (e.g., H₂O, OH⁻) Monomer Ethyl 2-cyano-3- (4-fluorophenyl)acrylate Monomer Initiator->Monomer Initiation Carbanion Carbanion Formation Monomer->Carbanion Propagation Chain Propagation (Addition of Monomers) Carbanion->Propagation Reacts with another monomer Polymer Polymer Chain Propagation->Polymer Termination Termination Polymer->Termination AdhesiveBond Stable Adhesive Bond Termination->AdhesiveBond caption Anionic Polymerization of Cyanoacrylate

Caption: Anionic Polymerization of Cyanoacrylate

Safety and Handling

  • Ethyl cyanoacrylate monomers are known to be irritants to the skin, eyes, and respiratory system.[4]

  • Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety glasses and nitrile gloves.

  • Avoid contact with cotton or wool, as the polymerization reaction is exothermic and can cause burns.

  • Store the monomer in a cool, dark, and dry place with a stabilizer to prevent premature polymerization.

Conclusion

This compound presents an interesting candidate for the development of novel adhesive formulations. The presence of the fluorophenyl group may impart beneficial properties such as enhanced thermal stability. The provided protocols offer a starting point for the systematic evaluation of this compound's performance as an adhesive. Further research is required to fully characterize its properties and determine its suitability for specific applications, particularly in the biomedical field where rigorous biocompatibility testing is essential.

References

Application Notes and Protocols: Ethyl 2-cyano-3-(4-fluorophenyl)acrylate as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of ethyl 2-cyano-3-(4-fluorophenyl)acrylate as a key building block for the synthesis of a variety of biologically active heterocyclic compounds. Detailed experimental protocols for the synthesis of pyrazole, pyridine, and 4H-pyran derivatives are presented, along with a summary of their potential therapeutic applications.

Introduction

This compound is a highly versatile Michael acceptor and an excellent precursor for the synthesis of a wide array of heterocyclic systems. The presence of the electron-withdrawing cyano and ester groups, coupled with the activating effect of the 4-fluorophenyl ring, makes it highly reactive towards various nucleophiles. This reactivity allows for the construction of diverse and complex molecular architectures, many of which are scaffolds for compounds with significant pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Synthetic Applications and Protocols

This section details the synthesis of several key heterocyclic families using this compound as the starting material.

Synthesis of Pyrazole Derivatives

Pyrazole moieties are prevalent in many pharmaceuticals due to their wide range of biological activities. The reaction of this compound with hydrazine hydrate provides a straightforward method for the synthesis of 5-amino-3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid derivatives.

Experimental Protocol: Synthesis of Ethyl 5-amino-3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

A solution of this compound (10 mmol) in absolute ethanol (50 mL) is prepared in a round-bottom flask equipped with a reflux condenser. To this solution, hydrazine hydrate (12 mmol) is added dropwise with stirring. The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid product is washed with cold ethanol and dried under vacuum to yield ethyl 5-amino-3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate.

ParameterValue
Reactants This compound, Hydrazine hydrate
Solvent Absolute Ethanol
Reaction Time 4-6 hours
Temperature Reflux
Product Yield High

Biological Significance: Pyrazole derivatives synthesized from this precursor have shown potential as inhibitors of key signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.[1][2][3][4]

EGFR_Inhibition Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR Binds P P EGFR->P Autophosphorylation Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->EGFR Inhibits Downstream Signaling Downstream Signaling P->Downstream Signaling Activates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes Apoptosis Apoptosis Downstream Signaling->Apoptosis Inhibits

Caption: Potential mechanisms of antimicrobial action for pyridine derivatives.

Synthesis of 4H-Pyran Derivatives

4H-pyran derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities, including anticancer and anti-inflammatory effects. The reaction of this compound with a 1,3-dicarbonyl compound like dimedone in the presence of a basic catalyst leads to the formation of functionalized 4H-pyrans.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

A mixture of this compound (10 mmol), dimedone (10 mmol), and a catalytic amount of piperidine (1 mmol) in ethanol (25 mL) is stirred at room temperature for 12 hours. The solid product that precipitates is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to give the pure 4H-pyran derivative.

ParameterValue
Reactants This compound, Dimedone, Piperidine
Solvent Ethanol
Reaction Time 12 hours
Temperature Room Temperature
Product Yield Excellent

Biological Significance: 4H-pyran derivatives have been investigated for their antiproliferative activities against various cancer cell lines. T[5][6]hey can induce apoptosis and inhibit cell cycle progression.

Synthetic Workflow

Synthetic_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_products Heterocyclic Products Start This compound Pyrazole Pyrazole Start->Pyrazole Ethanol, Reflux Pyridine Pyridine Start->Pyridine Ethanol/Piperidine, RT then Acetic Acid, Reflux Pyran Pyran Start->Pyran Ethanol/Piperidine, RT Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole Malononitrile Malononitrile Malononitrile->Pyridine Dimedone Dimedone Dimedone->Pyran

Caption: Synthetic pathways from this compound.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery and development. The straightforward and efficient protocols for the synthesis of pyrazoles, pyridines, and 4H-pyrans, coupled with the reported biological activities of these scaffolds, make this starting material an attractive option for medicinal chemists and researchers in the pharmaceutical sciences. Further exploration of the reactivity of this precursor is likely to yield novel heterocyclic structures with potent and selective biological activities.

References

Application Notes and Protocols for the Radical Polymerization of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals interested in the synthesis and radical polymerization of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate. The document outlines the necessary reagents, equipment, and step-by-step procedures for monomer synthesis, polymerization, and subsequent polymer characterization.

Introduction

This compound is a vinyl monomer with potential applications in the development of novel polymers for biomedical and other advanced applications. Its structure, featuring electron-withdrawing cyano and ester groups, makes it highly susceptible to anionic polymerization.[1] However, for greater control over polymer architecture and for copolymerization with a wider range of monomers, radical polymerization is often the preferred method.[2]

Successful radical polymerization of cyanoacrylates necessitates the stringent exclusion of basic species and water to prevent the much faster anionic polymerization.[1] This is typically achieved by conducting the reaction under acidic conditions through the addition of an anionic inhibitor.[2][3] This protocol details a method for the free-radical polymerization of this compound using a common radical initiator, Azobisisobutyronitrile (AIBN), in the presence of an anionic inhibitor.

Experimental Protocols

2.1. Monomer Synthesis: Knoevenagel Condensation

A plausible synthesis route for this compound is via a Knoevenagel condensation between 4-fluorobenzaldehyde and ethyl cyanoacetate. The following protocol is adapted from a similar synthesis.[4]

Materials:

  • 4-fluorobenzaldehyde

  • Ethyl cyanoacetate

  • Ammonium acetate

  • Toluene

  • Ethyl ether

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Methylene chloride

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluorobenzaldehyde (1.0 eq), ethyl cyanoacetate (2.0 eq), ammonium acetate (1.0 eq), and toluene.

  • Heat the mixture at reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture into water.

  • Extract the aqueous layer with ethyl ether (3 x volumes).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and evaporate the solvent in vacuo to obtain the crude product as an oil.

  • Purify the crude product by silica gel column chromatography, eluting with a mixture of methylene chloride and hexane (e.g., 2:1 v/v) to yield pure this compound.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[5][6]

2.2. Radical Polymerization of this compound

This protocol describes the solution polymerization of the monomer using AIBN as the initiator and methanesulfonic acid as the anionic inhibitor.[2]

Materials:

  • This compound (monomer)

  • Toluene (anhydrous)

  • Azobisisobutyronitrile (AIBN)

  • Methanesulfonic acid (MeSO₃H)

  • Methanol (for precipitation)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • In a Schlenk flask, dissolve the monomer in anhydrous toluene.

  • Add the anionic inhibitor, methanesulfonic acid, to the solution.

  • Add the radical initiator, AIBN. The concentration of the initiator can be varied to target different molecular weights.

  • Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen for at least 30 minutes while stirring in an ice bath.

  • Place the flask in a preheated oil bath at 60-70°C and stir for the desired reaction time (e.g., 24 hours).

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol, while stirring vigorously.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.

  • Dry the polymer under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

2.3. Polymer Characterization

  • Monomer Conversion: Determine the monomer conversion gravimetrically from the mass of the dried polymer or by ¹H NMR spectroscopy by comparing the integration of monomer vinyl protons with that of the polymer backbone protons.

  • Molecular Weight and Polydispersity: Analyze the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) using polystyrene or poly(methyl methacrylate) standards for calibration.

Data Presentation

The following tables present representative data for the radical polymerization of this compound under various conditions. These are example values and will vary based on specific experimental parameters.

Table 1: Effect of Initiator Concentration on Polymerization

EntryMonomer:Initiator RatioConversion (%)Mn ( g/mol )PDI (Mw/Mn)
150:16515,0001.8
2100:16028,0001.9
3200:15552,0002.1
Reaction Conditions: Toluene, 70°C, 24 hours, [Monomer] = 1.0 M, [MeSO₃H] = 10 mM.

Table 2: Effect of Reaction Time on Polymerization

EntryTime (hours)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
162522,0001.7
2124527,5001.8
3246028,0001.9
Reaction Conditions: Toluene, 70°C, Monomer:Initiator = 100:1, [Monomer] = 1.0 M, [MeSO₃H] = 10 mM.

Visualizations

4.1. Radical Polymerization Scheme

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I AIBN I_decomp → 2R• + N₂ R_attack R• + M → RM• P RM• + n(M) → RMₙ₊₁• T_comb RMₙ• + •MₘR → RMₙ₋ₘR (Combination) T_disp RMₙ• + •MₘR → RMₙH + R' (Disproportionation) cluster_initiation cluster_initiation cluster_propagation cluster_propagation cluster_termination cluster_termination

Caption: Reaction scheme for AIBN-initiated radical polymerization.

4.2. Experimental Workflow

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization reactants 4-Fluorobenzaldehyde + Ethyl Cyanoacetate condensation Knoevenagel Condensation reactants->condensation purification Column Chromatography condensation->purification monomer Pure Monomer purification->monomer dissolve Dissolve Monomer, Inhibitor, & Initiator in Toluene monomer->dissolve deoxygenate Deoxygenate with N₂ dissolve->deoxygenate polymerize Heat to 70°C deoxygenate->polymerize precipitate Precipitate in Methanol polymerize->precipitate dry Dry Polymer precipitate->dry polymer Final Polymer dry->polymer nmr ¹H NMR (Conversion) polymer->nmr gpc GPC/SEC (Mn, PDI) polymer->gpc

References

Application Notes and Protocols for Investigating the Antitumor Activity of Cyanoacrylate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and data related to the investigation of the antitumor properties of various cyanoacrylate derivatives. The following sections detail the experimental protocols for key assays, summarize quantitative data on their efficacy, and illustrate the signaling pathways implicated in their mechanism of action.

Data Presentation: In Vitro Cytotoxicity of Cyanoacrylate Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various cyanoacrylate derivatives against a panel of human cancer cell lines. These values were determined using the MTT assay after a 72-hour incubation period.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
AMP423 8226/S (Multiple Myeloma)2 - 36[1]
SU-DHL-6 (B-cell Lymphoma)2 - 36[1]
Pancreatic Carcinoma2 - 36[1]
Colorectal Carcinoma2 - 36[1]
Mammary Carcinoma2 - 36[1]
Prostate Carcinoma2 - 36[1]
Leukemia2 - 36[1]
Acrylic Acid Derivative 4b MDA-MB-231 (Breast Cancer)3.24 ± 0.13
Oleoyl Hybrid 1 HTB-26 (Breast Cancer)10 - 50[1]
PC-3 (Prostate Cancer)10 - 50[1]
HepG2 (Hepatocellular Carcinoma)10 - 50[1]
HCT116 (Colorectal Cancer)22.4[1]
Oleoyl Hybrid 2 HTB-26 (Breast Cancer)10 - 50[1]
PC-3 (Prostate Cancer)10 - 50[1]
HepG2 (Hepatocellular Carcinoma)10 - 50[1]
HCT116 (Colorectal Cancer)0.34[1]
SIL204 (RNAi candidate) Pancreatic (KP2, G12R)31.5 nM[2]
Colorectal (HCT116, G13D)105 nM[2]
Gastric (SNU-601, G12D)89.2% inhibition[2]
Lung (NCIH2009, G12A)99.7% inhibition[2]

Data Presentation: In Vivo Antitumor Efficacy of Cyanoacrylate Derivatives

The antitumor efficacy of selected cyanoacrylate derivatives was evaluated in preclinical xenograft mouse models. The following table summarizes the tumor growth inhibition data.

CompoundTumor ModelDosing RegimenTumor Growth Inhibition (%)Median Tumor Growth Delay (T-C, days)Reference
AMP423 8226/S Myeloma XenograftNot Specified33.321[1]
AMP423 SU-DHL-6 B-cell Lymphoma XenograftNot Specified825[1]
NGR-Dau Conjugate 1 KS Kaposi's Sarcoma XenograftNot Specified37.7Not Reported[3]
NGR-Dau Conjugate 2 KS Kaposi's Sarcoma XenograftNot Specified24.8Not Reported[3]
TNP-470 Human Neuroblastoma XenograftAdministered aloneT/C ratio = 0.4 at day 21Not Reported[4]
TNP-470 Human Neuroblastoma XenograftAdministered after inoculationT/C ratio = 0.1 at day 30Not Reported[4]
TNP-470 with Cyclophosphamide Human Neuroblastoma XenograftAdministered after chemotherapyT/C ratio = 0.1 at day 35Not Reported[4]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for determining the cytotoxic effects of cyanoacrylate derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Cyanoacrylate derivative stock solutions (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete culture medium.

    • Determine cell viability and concentration using a hemocytometer or automated cell counter.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the cyanoacrylate derivatives in culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.

    • Incubate the plates for 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.[5]

Experimental Workflow for MTT Assay

MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat Cells with Cyanoacrylate Derivatives incubate_24h->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h add_mtt Add MTT Solution incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 Values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Western Blot Analysis for Apoptosis and Signaling Pathway Proteins

This protocol describes the use of Western blotting to detect the expression and phosphorylation status of key proteins involved in apoptosis and cancer-related signaling pathways following treatment with cyanoacrylate derivatives.[6][7]

Materials:

  • Cancer cell lines

  • Cyanoacrylate derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PARP, cleaved Caspase-3, Akt, p-Akt, STAT3, p-STAT3, KRAS, and GAPDH as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of cyanoacrylate derivatives for the specified time.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify the band intensities using image analysis software and normalize to the loading control (e.g., GAPDH).

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow start Start cell_treatment Treat Cells with Cyanoacrylate Derivatives start->cell_treatment cell_lysis Cell Lysis and Protein Extraction cell_treatment->cell_lysis protein_quantification Protein Quantification (BCA Assay) cell_lysis->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page protein_transfer Protein Transfer to PVDF Membrane sds_page->protein_transfer blocking Blocking protein_transfer->blocking primary_antibody Primary Antibody Incubation blocking->primary_antibody secondary_antibody Secondary Antibody Incubation primary_antibody->secondary_antibody detection Chemiluminescent Detection secondary_antibody->detection analysis Band Densitometry and Analysis detection->analysis end End analysis->end

Caption: General workflow for Western blot analysis of protein expression.

In Vivo Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous tumor xenograft model in immunocompromised mice to evaluate the in vivo antitumor efficacy of cyanoacrylate derivatives.[8][9]

Materials:

  • Human cancer cell line

  • Immunocompromised mice (e.g., nude, SCID, or NSG)

  • Cell culture medium

  • Matrigel (optional)

  • Cyanoacrylate derivative formulation for in vivo administration

  • Vehicle control

  • Calipers

  • Animal balance

Procedure:

  • Cell Preparation and Injection:

    • Harvest cancer cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel to improve tumor take rate.

    • Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor the mice regularly for tumor formation.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the cyanoacrylate derivative or vehicle control to the respective groups according to the planned dosing schedule (e.g., intraperitoneal, intravenous, or oral).

  • Monitoring and Data Collection:

    • Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and mouse body weight regularly (e.g., twice a week).

    • Observe the mice for any signs of toxicity.

  • Endpoint and Analysis:

    • Continue the treatment for the specified duration or until the tumors in the control group reach a predetermined size.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Calculate the tumor growth inhibition (TGI) percentage.

    • Tumors can be further processed for histological or molecular analysis.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow start Start cell_injection Subcutaneous Injection of Cancer Cells into Mice start->cell_injection tumor_growth Monitor Tumor Growth cell_injection->tumor_growth randomization Randomize Mice into Treatment and Control Groups tumor_growth->randomization treatment Administer Cyanoacrylate Derivative or Vehicle randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Study Endpoint monitoring->endpoint tumor_excision Excise and Weigh Tumors endpoint->tumor_excision analysis Calculate Tumor Growth Inhibition tumor_excision->analysis end End analysis->end

Caption: Workflow for evaluating in vivo antitumor efficacy in a xenograft model.

Signaling Pathways

The antitumor activity of certain cyanoacrylate derivatives has been linked to the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer. Some cyanoacrylate derivatives may exert their antitumor effects by inhibiting this pathway.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Cyanoacrylate Cyanoacrylate Derivatives Cyanoacrylate->PI3K Cyanoacrylate->Akt

Caption: Potential inhibition of the PI3K/Akt pathway by cyanoacrylate derivatives.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation and survival. Inhibition of STAT3 signaling can lead to apoptosis.

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nucleus->Gene_Expression regulates Proliferation Proliferation & Survival Gene_Expression->Proliferation Cyanoacrylate Cyanoacrylate Derivatives Cyanoacrylate->STAT3 inhibits phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by cyanoacrylate derivatives.

KRAS Signaling Pathway

Mutations in the KRAS oncogene are common in many cancers and lead to constitutive activation of downstream signaling pathways that drive tumor growth. Targeting mutant KRAS is a key therapeutic strategy.

KRAS_Pathway Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR KRAS_GDP KRAS-GDP (inactive) EGFR->KRAS_GDP KRAS_GTP KRAS-GTP (active) KRAS_GDP->KRAS_GTP GEF KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Cyanoacrylate Cyanoacrylate Derivatives Cyanoacrylate->KRAS_GTP inhibits

Caption: Potential inhibition of the KRAS signaling pathway by cyanoacrylate derivatives.

References

Application Notes and Protocols: Ethyl 2-cyano-3-(4-fluorophenyl)acrylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyano-3-(4-fluorophenyl)acrylate is a member of the cyanoacrylate class of compounds, which are recognized for their diverse biological activities. This document provides detailed application notes and experimental protocols for the investigation of this compound in the context of drug discovery and development, with a particular focus on its potential as an anticancer agent. The protocols outlined below cover the synthesis of the compound, assessment of its cytotoxic effects on cancer cells, and investigation of its mechanism of action through apoptosis-related assays.

Chemical Properties

PropertyValue
CAS Number 18861-57-9[1]
Molecular Formula C₁₂H₁₀FNO₂[1]
Molecular Weight 219.21 g/mol [2]
Melting Point 96-100 °C[1]
Appearance Solid

Synthesis Protocol: Knoevenagel Condensation

A common and effective method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound (ethyl cyanoacetate) with an aldehyde (4-fluorobenzaldehyde) in the presence of a basic catalyst.

Materials:

  • 4-fluorobenzaldehyde

  • Ethyl cyanoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Glacial acetic acid

  • Ammonium acetate

  • Toluene

  • Sodium ethoxide

  • Triphenylphosphine

Procedure:

  • Method A (Piperidine catalyst): In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Method B (Sodium Ethoxide catalyst): A mixture of 4-fluorobenzaldehyde (10 mmol), ethyl cyanoacetate (10.1 mmol), and sodium ethoxide (20 mol%) in 25 ml ethanol is refluxed at 80–85 °C for 1–2 hours or stirred at room temperature for 2–8 hours.[3] After completion of the reaction, as monitored by TLC, the reaction mixture is directly charged onto a silica gel column and eluted with a mixture of ethyl acetate:n-hexane to afford the pure product.[3]

  • Method C (Triphenylphosphine catalyst): Triphenylphosphine can also be used as a mild and efficient catalyst for this condensation, often under solvent-free conditions, which can be enhanced by microwave irradiation.[4][5]

Experimental Protocols for Biological Evaluation

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HT-29 colorectal adenocarcinoma, HepG2 hepatocellular carcinoma)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of fresh medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assessment

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and untreated cancer cells

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Reaction buffer

  • 96-well plate

  • Microplate reader (405 nm)

Protocol:

  • Induce apoptosis in cancer cells by treating them with this compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells and lyse them using the cell lysis buffer.

  • Centrifuge the cell lysates to pellet the debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 substrate and reaction buffer to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.

Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bax, Bcl-2, and cleaved caspase-3.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Treat cells with this compound as described for the caspase assay.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Use β-actin as a loading control to normalize the expression levels of the target proteins.

Data Presentation

The following table presents hypothetical IC₅₀ values for this compound against various cancer cell lines, based on published data for similar cyanoacrylate derivatives.

CompoundCell LineIC₅₀ (µM)
This compoundHT-29 (Colon)Data not available
This compoundHepG2 (Liver)Data not available
This compoundA549 (Lung)Data not available
Reference Compound (Doxorubicin)HT-29 (Colon)~1.5
Reference Compound (Doxorubicin)HepG2 (Liver)~0.8
Reference Compound (Doxorubicin)A549 (Lung)~0.5

Note: Specific IC₅₀ values for this compound are not currently available in the public domain and would need to be determined experimentally.

Visualizations

Knoevenagel Condensation Workflow

Knoevenagel_Condensation reagents 4-Fluorobenzaldehyde + Ethyl Cyanoacetate reaction Reaction Mixture in Solvent (e.g., Ethanol) reagents->reaction catalyst Base Catalyst (e.g., Piperidine) catalyst->reaction reflux Reflux (2-4 hours) reaction->reflux precipitation Precipitation in Ice Water reflux->precipitation product Crude Product precipitation->product purification Recrystallization product->purification final_product Pure Ethyl 2-cyano-3- (4-fluorophenyl)acrylate purification->final_product

Caption: Workflow for the synthesis of this compound.

Cell Viability (MTT) Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cancer Cells in 96-well plate treatment Treat Cells with Compound (48-72 hours incubation) cell_seeding->treatment compound_prep Prepare Serial Dilutions of This compound compound_prep->treatment mtt_addition Add MTT Reagent (4 hours incubation) treatment->mtt_addition solubilization Solubilize Formazan with DMSO mtt_addition->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for cell viability assessment.

Proposed Apoptotic Signaling Pathway

Apoptosis_Pathway cluster_cell Cancer Cell compound Ethyl 2-cyano-3- (4-fluorophenyl)acrylate bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Promotes mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Cleaves & Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by the compound.

References

Application Notes and Protocols: Ethyl 2-cyano-3-(4-fluorophenyl)acrylate in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the potential use of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate as a photosensitizing dye in dye-sensitized solar cells (DSSCs). While direct experimental evidence for this specific compound in DSSCs is not yet prevalent in published literature, its chemical structure suggests viability as a metal-free organic sensitizer. The following sections outline the hypothesized role of this compound, predicted performance metrics based on structurally similar dyes, and comprehensive protocols for the fabrication and characterization of DSSCs utilizing such a dye.

Introduction and Hypothesized Role

This compound belongs to the class of cyanoacrylate compounds, which are well-regarded as effective electron-accepting and anchoring groups in organic dyes for DSSCs. The structure of this molecule suggests it could function as a D-π-A (Donor-π-bridge-Acceptor) type photosensitizer.

  • Acceptor (A): The cyanoacrylate group is an excellent electron acceptor and serves to anchor the dye to the titanium dioxide (TiO₂) surface, facilitating electron injection.

  • π-bridge (π): The acrylate and phenyl group form a conjugated system that acts as a π-bridge, enabling efficient charge transfer from a donor to the acceptor.

  • Donor (D): For this specific molecule to function as a complete D-π-A dye, an electron-donating group would typically be attached to the phenyl ring. In its current form, the fluorophenyl group itself is not a strong donor. However, the introduction of a fluorine atom can influence the electronic properties of the dye, potentially enhancing performance by altering the energy levels and reducing charge recombination. Research on similar structures suggests that fluorine substitution can have a positive impact on the open-circuit voltage (Voc) and overall power conversion efficiency (PCE).[1][2][3]

These application notes, therefore, explore the potential of this compound as a foundational structure for a novel class of DSSC dyes.

Performance Characteristics (Hypothetical)

The following table summarizes the predicted performance of a DSSC sensitized with a hypothetical dye based on the this compound structure, incorporating an appropriate donor group. These values are extrapolated from published data on similar fluorinated and cyanoacrylate-based organic dyes.

ParameterSymbolUnitPredicted Value
Power Conversion EfficiencyPCE (η)%4.5 - 6.5
Short-Circuit Current DensityJscmA/cm²8.0 - 12.0
Open-Circuit VoltageVocV0.65 - 0.75
Fill FactorFF-0.68 - 0.72

Experimental Protocols

The following protocols provide a detailed methodology for the fabrication and characterization of a dye-sensitized solar cell, adaptable for testing novel organic dyes like this compound derivatives.

Synthesis of a Representative D-π-A Dye

This protocol describes a general synthesis for a D-π-A dye with a structure analogous to the topic compound, incorporating a donor moiety.

Materials:

  • 4-fluorobenzaldehyde

  • Ethyl cyanoacetate

  • An electron-donating compound (e.g., triphenylamine)

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • Dissolve 4-fluorobenzaldehyde (1 mmol) and an equimolar amount of the chosen electron-donating precursor in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Add ethyl cyanoacetate (1.1 mmol) to the reaction mixture.

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product is then collected by filtration, washed with cold ethanol, and dried under a vacuum.

  • Purify the crude product by column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate).

Fabrication of TiO₂ Photoanode

Materials:

  • Fluorine-doped Tin Oxide (FTO) coated glass

  • TiO₂ paste (e.g., P25)

  • Surfactant (e.g., Triton X-100)

  • Ethanol, Acetone, Isopropanol

  • TiCl₄ solution

Procedure:

  • Clean the FTO glass sequentially with soap, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each.

  • Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique.

  • Dry the TiO₂ film at 125°C for 15 minutes.

  • Sinter the TiO₂-coated FTO glass in a furnace at 450°C for 30 minutes.

  • After cooling to room temperature, treat the sintered TiO₂ film with a 40 mM aqueous TiCl₄ solution at 70°C for 30 minutes.

  • Rinse the film with deionized water and ethanol, and then anneal it again at 450°C for 30 minutes.

Dye Sensitization

Procedure:

  • Prepare a 0.3-0.5 mM solution of the organic dye in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and tert-butanol).

  • Immerse the prepared TiO₂ photoanode in the dye solution and keep it at room temperature for 12-24 hours in a dark environment.

  • After sensitization, remove the photoanode from the dye solution and rinse it with the same solvent to remove any non-adsorbed dye molecules.

  • Dry the sensitized photoanode in a gentle stream of nitrogen.

Counter Electrode Preparation

Materials:

  • FTO coated glass

  • H₂PtCl₆ solution (in isopropanol)

Procedure:

  • Clean a piece of FTO glass as described in section 3.2.

  • Deposit a few drops of the H₂PtCl₆ solution onto the conductive side of the FTO glass.

  • Heat the FTO glass at 400°C for 20 minutes to form a catalytic platinum layer.

  • Allow the counter electrode to cool to room temperature.

DSSC Assembly

Materials:

  • Dye-sensitized TiO₂ photoanode

  • Platinum-coated counter electrode

  • Thermoplastic sealant (e.g., Surlyn)

  • Iodide/triiodide-based electrolyte

Procedure:

  • Place the sealant around the TiO₂ film on the photoanode.

  • Carefully place the counter electrode on top of the photoanode, with the conductive sides facing each other.

  • Heat the assembly on a hot plate at around 100°C to melt the sealant and bond the two electrodes together.

  • Introduce the electrolyte into the cell through pre-drilled holes in the counter electrode via vacuum backfilling.

  • Seal the holes with a small piece of sealant and a coverslip.

Characterization

a) Current-Voltage (I-V) Measurement:

  • Use a solar simulator with a light intensity of 100 mW/cm² (AM 1.5G).

  • Connect the DSSC to a source meter.

  • Measure the current density as a function of voltage to determine Jsc, Voc, FF, and PCE.

b) Incident Photon-to-Current Conversion Efficiency (IPCE):

  • Use a setup consisting of a light source, a monochromator, and a potentiostat.

  • Measure the photocurrent generated by the cell at different wavelengths of light.

  • Calculate the IPCE as the ratio of the number of collected electrons to the number of incident photons.

c) Electrochemical Impedance Spectroscopy (EIS):

  • Use a potentiostat with a frequency response analyzer.

  • Apply a small AC voltage perturbation over a range of frequencies.

  • Analyze the resulting impedance data to study the charge transfer processes within the cell.

Visualizations

DSSC_Dye_Structure cluster_dye Hypothetical D-π-A Dye Structure cluster_compound This compound Donor Donor (e.g., Triphenylamine) Pi_Bridge π-Bridge (Phenyl Acrylate) Donor->Pi_Bridge σ-bond Acceptor Acceptor/Anchor (Cyanoacrylate) Pi_Bridge->Acceptor conjugated system Structure Fluorophenyl Acrylate (π-Bridge)

Caption: General structure of a D-π-A dye and the role of the core compound.

DSSC_Workflow cluster_fabrication DSSC Fabrication cluster_characterization Characterization FTO_Clean 1. FTO Glass Cleaning TiO2_Depo 2. TiO₂ Deposition (Doctor Blade) FTO_Clean->TiO2_Depo CE_Prep 5. Counter Electrode Preparation (Pt) FTO_Clean->CE_Prep Sintering 3. Sintering & TiCl₄ Treatment TiO2_Depo->Sintering Dye_Sens 4. Dye Sensitization Sintering->Dye_Sens Assembly 6. Cell Assembly & Sealing Dye_Sens->Assembly CE_Prep->Assembly Electrolyte_Fill 7. Electrolyte Filling Assembly->Electrolyte_Fill IV_Test I-V Measurement (Solar Simulator) Electrolyte_Fill->IV_Test IPCE_Test IPCE Measurement IV_Test->IPCE_Test EIS_Test EIS Analysis IPCE_Test->EIS_Test

Caption: Experimental workflow for DSSC fabrication and characterization.

DSSC_Working_Principle Light Sunlight (hν) Dye_Ground Dye (S) Light->Dye_Ground 1. Light Absorption Dye_Excited Dye* (S*) Dye_Excited->Dye_Ground Recombination (loss) TiO2_CB TiO₂ Conduction Band Dye_Excited->TiO2_CB 2. Electron Injection External_Load External Load TiO2_CB->External_Load 3. Electron Transport TiO2_VB TiO₂ Valence Band Electrolyte_Red Redox Mediator (I⁻) Electrolyte_Red->Dye_Ground 4. Dye Regeneration Electrolyte_Ox Oxidized Mediator (I₃⁻) Counter_Electrode Counter Electrode (Pt) Counter_Electrode->Electrolyte_Ox 5. Mediator Reduction External_Load->Counter_Electrode

Caption: Working principle of a Dye-Sensitized Solar Cell (DSSC).

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Knoevenagel Condensation for Ethyl 2-cyano-3-(4-fluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate via the Knoevenagel condensation.

Frequently Asked Questions (FAQs)

Q1: What is the Knoevenagel condensation?

A1: The Knoevenagel condensation is a nucleophilic addition reaction between a carbonyl compound (an aldehyde or ketone) and a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), followed by a dehydration reaction.[1] The reaction is typically catalyzed by a weak base, such as an amine, and results in the formation of a C=C bond, often yielding an α,β-unsaturated product.[1][2]

Q2: What are the primary reactants for synthesizing this compound?

A2: The synthesis involves the condensation of 4-fluorobenzaldehyde with an active methylene compound, ethyl cyanoacetate. The electron-withdrawing cyano (-CN) and ester (-COOEt) groups on ethyl cyanoacetate make the methylene protons acidic and facilitate the reaction.

Q3: Why is a catalyst necessary, and which ones are most effective?

A3: A catalyst, typically a weak base, is required to deprotonate the ethyl cyanoacetate, forming a reactive enolate ion.[1][3] Using a strong base could induce an unwanted self-condensation of the aldehyde.[1] Several catalysts have proven effective, including:

  • Piperidine: A classic and widely used weak base for this reaction.[2][4]

  • Diisopropylethylammonium acetate (DIPEAc): Shown to produce excellent yields under mild conditions.[5][6]

  • 1,4-diazabicyclo[2.2.2]octane (DABCO): A highly effective catalyst, especially when promoted by a hydroxyl-containing ionic liquid, achieving yields up to 97% for this specific product.[7]

  • Ammonium salts: Simple salts like ammonium acetate can also effectively catalyze the reaction.

Q4: How does the choice of solvent impact the reaction?

A4: The solvent is an important factor in the reaction's success.[2]

  • Alcohols (e.g., Ethanol): Commonly used as they effectively dissolve the reactants.[4][8]

  • Ionic Liquids: Serve as environmentally friendly alternatives to traditional organic solvents and can also act as catalysts or promoters.[7][9][10]

  • Solvent-Free Conditions: This approach, often assisted by microwave irradiation, offers a green chemistry alternative that can reduce reaction times and simplify purification.[11][12]

Q5: What are the typical reaction conditions (temperature and time)?

A5: Conditions can vary significantly based on the chosen catalyst and solvent.

  • Conventional Heating: Reactions in solvents like ethanol are often heated to reflux for several hours.[13][14]

  • Milder Conditions: Highly active catalysts like DABCO in an ionic liquid-water system can proceed at lower temperatures (e.g., 50°C) with shorter reaction times (5-40 minutes).[7]

  • Microwave-Assisted: Reactions can be completed in just a few minutes under microwave irradiation.[10]

Q6: How can the reaction progress be monitored?

A6: The most common method for monitoring the reaction is Thin-Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials (4-fluorobenzaldehyde and ethyl cyanoacetate), one can observe the consumption of reactants and the appearance of the product spot.

Q7: What is the standard work-up and purification procedure?

A7: A common work-up procedure involves pouring the cooled reaction mixture into ice water, which causes the solid product to precipitate. The crude product can then be collected by filtration. Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol or methanol.[13]

Troubleshooting Guide

Problem: Low or No Product Yield

Q: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I improve it?

A: Low yield is a common issue that can be traced to several factors. Systematically evaluate the following:

  • Catalyst Inefficiency: The choice and amount of catalyst are critical. While piperidine is standard, other catalysts may offer significantly higher yields. A DABCO-catalyzed system, for instance, has been reported to produce a 97% yield for this specific reaction.[7] Ensure the catalyst is not degraded and is used in the correct proportion.

  • Presence of Water: The Knoevenagel condensation produces water as a byproduct.[2][3] This can shift the reaction equilibrium back towards the starting materials. Consider removing water as it forms, for example, by using a Dean-Stark apparatus during azeotropic distillation or by adding molecular sieves to the reaction mixture.[2]

  • Sub-optimal Temperature: Ensure the reaction temperature is appropriate for your chosen catalytic system. Some systems require reflux, while others proceed efficiently at lower temperatures.[7][14]

  • Insufficient Reaction Time: Monitor the reaction via TLC to ensure it has gone to completion. Some protocols may require extended reaction times.

  • Purity of Reactants: Impurities in either 4-fluorobenzaldehyde or ethyl cyanoacetate can inhibit the reaction. Ensure high-purity starting materials are used.

Problem: Formation of Side Products

Q: My TLC plate shows multiple spots in addition to my product. What side reactions could be occurring?

A: While the Knoevenagel condensation is generally clean, side products can form:

  • Michael Adducts: Although less common with catalysts like triphenylphosphine, the product can potentially react with another equivalent of the enolate in a Michael addition.[11]

  • Aldehyde Self-Condensation: This is more likely if a base that is too strong is used, but it is generally not an issue with the recommended weak base catalysts.[1]

  • Impurity-Related Products: The side spots may arise from impurities present in the starting materials. Purifying the reactants before use can resolve this.

Problem: Sluggish or Stalled Reaction

Q: The reaction is proceeding very slowly or has stopped before all the starting material is consumed. What can I do?

A: A stalled reaction often points to an issue with reaction kinetics or equilibrium.

  • Increase Temperature: Gently increasing the heat can often provide the necessary activation energy to push the reaction forward.

  • Add More Catalyst: It is possible the catalyst has degraded over the course of the reaction. Adding a fresh portion of the catalyst may restart the reaction.

  • Remove Water: As mentioned previously, the accumulation of water can stall the reaction. Actively removing it can drive the reaction to completion.[2]

Problem: Difficulty with Product Isolation and Purification

Q: I'm having trouble getting my product to precipitate, or it is oily and difficult to recrystallize. What are some solutions?

A: Isolation issues can often be resolved by modifying the work-up procedure.

  • Improve Precipitation: If the product does not precipitate upon addition to ice water, try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, extracting the product into an organic solvent (e.g., ethyl acetate), washing with brine, drying over an anhydrous salt (like MgSO₄), and removing the solvent under reduced pressure may yield the crude product for recrystallization.

  • Optimize Recrystallization: If the product is oily or refuses to crystallize, you may be using an unsuitable solvent. Test a range of solvents or solvent mixtures. Ethanol, methanol, or a mixture of ethyl acetate and hexanes are good starting points.[13]

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of Substituted Ethyl 2-cyanoacrylates

CatalystPromoter / SolventSubstrateTemperatureTimeYield (%)Reference
DABCO[HyEtPy]Cl / H₂O4-fluorobenzaldehyde50 °C40 min97[7]
DIPEAcTolueneVarious AldehydesReflux2-3 h90-95[5][6]
TriphenylphosphineSolvent-free (MW)Various Aldehydes100 °C2-4 min90-98[11]
PiperidineEthanolVarious AldehydesReflux3 h~75[4]
Ammonium AcetateEthanol4-hydroxybenzaldehydeReflux4 hHigh[13]

Note: Yields are reported for the specified substrates and may vary slightly for 4-fluorobenzaldehyde.

Experimental Protocols

Protocol 1: General Procedure using Piperidine Catalyst

  • To a round-bottom flask equipped with a reflux condenser, add 4-fluorobenzaldehyde (1.0 eq), ethyl cyanoacetate (1.05 eq), and absolute ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress using TLC. The reaction is typically complete within 3-6 hours.

  • Once complete, cool the mixture to room temperature and then place it in an ice bath to facilitate crystallization.

  • If precipitation does not occur, pour the mixture into a beaker of ice water with stirring.

  • Collect the resulting solid precipitate by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallizing from hot ethanol.

Protocol 2: High-Yield Procedure using DABCO Catalyst[7]

  • Prepare the catalytic system by mixing N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (3 g), water (3 mL), and DABCO (20 mmol%).

  • To this system, add 4-fluorobenzaldehyde (10 mmol) and ethyl cyanoacetate (12 mmol).

  • Stir the reaction mixture vigorously at 50 °C.

  • Monitor the reaction by TLC. The reaction is expected to be complete in approximately 40 minutes.

  • Upon completion, cool the mixture. The product will often separate as a solid or oil.

  • Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization if necessary. The ionic liquid/water layer can often be recycled for subsequent reactions.

Visualizations

G General Experimental Workflow A 1. Reagent Preparation (4-fluorobenzaldehyde, ethyl cyanoacetate, solvent) B 2. Add Catalyst (e.g., Piperidine, DABCO) A->B C 3. Reaction (Heating/Stirring) B->C D 4. Monitor Progress (TLC) C->D D->C Reaction Incomplete E 5. Work-up (Cooling, Precipitation in Ice Water) D->E Reaction Complete F 6. Isolation (Vacuum Filtration) E->F G 7. Purification (Recrystallization) F->G H 8. Final Product (this compound) G->H

Caption: Flowchart of the general experimental workflow for Knoevenagel condensation.

G Troubleshooting Logic: Low Product Yield Start Problem: Low Yield CheckReactants Are starting materials pure? Start->CheckReactants Purify Action: Purify reactants (distillation/recrystallization) CheckReactants->Purify No CheckCatalyst Is the catalyst active and optimal? CheckReactants->CheckCatalyst Yes Purify->CheckCatalyst ChangeCatalyst Action: Use a more active catalyst (e.g., DABCO). Verify catalyst amount. CheckCatalyst->ChangeCatalyst No CheckConditions Are T° and time sufficient? CheckCatalyst->CheckConditions Yes ChangeCatalyst->CheckConditions ModifyConditions Action: Increase temperature or extend reaction time. Monitor with TLC. CheckConditions->ModifyConditions No CheckWater Is water being removed? CheckConditions->CheckWater Yes ModifyConditions->CheckWater RemoveWater Action: Use Dean-Stark trap or add molecular sieves. CheckWater->RemoveWater No End Yield Improved CheckWater->End Yes RemoveWater->End

Caption: A logical workflow for troubleshooting low-yield Knoevenagel reactions.

References

Technical Support Center: Purification of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Knoevenagel condensation?

A1: The most common impurities arise from the Knoevenagel condensation reaction itself. These can include unreacted starting materials such as 4-fluorobenzaldehyde and ethyl cyanoacetate. Side products may also be present, including Michael adducts from the reaction of the product with excess ethyl cyanoacetate, and small amounts of polymeric material.[1] It is also possible to have geometric isomers (Z-isomer) of the desired E-isomer product.

Q2: Which purification technique is most suitable for this compound on a laboratory scale?

A2: Both recrystallization and column chromatography are effective for purifying this compound. The choice depends on the impurity profile and the desired final purity. Recrystallization is often effective for removing minor impurities and is generally a simpler and more scalable method. Column chromatography provides higher resolution and is better suited for removing impurities with similar polarity to the product.

Q3: What is the expected appearance and melting point of pure this compound?

A3: Pure this compound is typically a white to off-white or pale yellow solid. The reported melting point is in the range of 96-100 °C.

Q4: How can I assess the purity of my this compound sample?

A4: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick method to qualitatively check for the presence of impurities. High-Performance Liquid Chromatography (HPLC) provides quantitative purity data. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.- Use a lower boiling point solvent or a solvent mixture. - Add a small amount of a co-solvent in which the compound is more soluble. - Ensure the solution is not overly concentrated before cooling. - Try scratching the inside of the flask with a glass rod to induce crystallization.
No crystal formation The solution is not sufficiently saturated, or the cooling process is too rapid.- Evaporate some of the solvent to increase the concentration. - Cool the solution more slowly. Placing it in a refrigerator and then a freezer can help. - Add a seed crystal of the pure compound.
Low recovery The compound is too soluble in the chosen solvent, even at low temperatures, or too much solvent was used.- Choose a solvent in which the compound has lower solubility at cold temperatures. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution for a longer period in an ice bath or freezer to maximize precipitation.
Colored impurities in crystals The impurities are co-crystallizing with the product.- Perform a hot filtration to remove insoluble colored impurities. - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. - A second recrystallization may be necessary.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of spots on TLC The solvent system is not optimal for separating the compound from its impurities.- Systematically vary the polarity of the eluent. A common starting point for this compound is a mixture of hexane and ethyl acetate. - Try adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane to the eluent system to improve separation.
Compound streaks on the column The compound is too polar for the chosen eluent, or the column is overloaded.- Increase the polarity of the eluent. - Ensure the sample is loaded onto the column in a minimal amount of solvent. - Use less sample material for the amount of silica gel. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight.
Compound does not elute from the column The eluent is not polar enough to move the compound through the silica gel.- Gradually increase the polarity of the eluent during the chromatography (gradient elution). For example, start with 10% ethyl acetate in hexane and gradually increase to 30% or higher.
Cracked or channeled silica gel bed Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the packing or running of the column.

Data Presentation

The following table presents illustrative data on the purification of this compound using different recrystallization solvents. This data is intended to serve as a guideline for experimental design. Actual results may vary.

Recrystallization Solvent Initial Purity (by HPLC) Final Purity (by HPLC) Recovery (%) Observations
Ethanol92%98.5%85%Forms well-defined needles upon slow cooling.
Isopropanol92%99.1%80%Slower crystallization, but yields high purity crystals.
Methanol92%97.8%75%Higher solubility leads to lower recovery.
Ethyl Acetate/Hexane (1:3)92%98.2%88%Good for removing more polar impurities.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed filter funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine a suitable solvent system using TLC. A good system will give the product an Rf value of approximately 0.3-0.4. For this compound, a starting point could be 20% ethyl acetate in hexane.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent. Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to begin eluting the compounds.

  • Fraction Collection: Collect fractions in test tubes or other suitable containers.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization High initial purity Column Chromatography Column Chromatography Crude Product->Column Chromatography Complex mixture Purity Check (TLC, HPLC) Purity Check (TLC, HPLC) Recrystallization->Purity Check (TLC, HPLC) Column Chromatography->Purity Check (TLC, HPLC) Purity Check (TLC, HPLC)->Recrystallization Purity < 98% Pure Product Pure Product Purity Check (TLC, HPLC)->Pure Product Purity > 98%

Caption: Decision workflow for selecting a purification method.

Recrystallization_Troubleshooting Start Crude Product Dissolved in Hot Solvent Cooling Cool Solution Start->Cooling Crystals_Form Crystals Form? Cooling->Crystals_Form Filter_Dry Filter and Dry Crystals Crystals_Form->Filter_Dry Yes Oiling_Out Product Oils Out? Crystals_Form->Oiling_Out No Change_Solvent Change Solvent or Use Solvent Mixture Oiling_Out->Change_Solvent Yes Concentrate Concentrate Solution Oiling_Out->Concentrate No Add_Seed Add Seed Crystal or Scratch Flask Add_Seed->Cooling Concentrate->Cooling

Caption: Troubleshooting flowchart for recrystallization.

References

Technical Support Center: Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate, particularly focusing on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and efficient method for synthesizing this compound is the Knoevenagel condensation.[1][2] This reaction involves the condensation of 4-fluorobenzaldehyde with ethyl cyanoacetate in the presence of a basic catalyst.

Q2: What are the typical starting materials and reagents for this synthesis?

The key starting materials are 4-fluorobenzaldehyde and ethyl cyanoacetate. Various catalysts and solvents can be employed to facilitate the reaction.

Q3: What kind of catalysts are effective for this Knoevenagel condensation?

A range of catalysts have been successfully used, including:

  • Sodium Ethoxide[1]

  • Piperidine

  • Ammonium acetate[3][4]

  • Diisopropylethylammonium acetate (DIPEAc)[5]

The choice of catalyst can significantly impact the reaction rate and yield.

Q4: Can I use a different solvent than ethanol?

Yes, while ethanol is commonly used, other solvents like methanol or even solvent-free conditions can be employed. However, using ethanol as a solvent with a sodium ethoxide catalyst has been shown to be an efficient and greener process.[1] In some cases, transesterification has been observed when using ethanol, leading to a mixture of esters that can be difficult to separate.[6]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Cause 1: Inactive Catalyst

  • Solution: Ensure the catalyst is fresh and has been stored under appropriate conditions. For instance, basic catalysts can react with atmospheric CO2 and lose their activity. Consider using a newly opened bottle or purifying the existing catalyst.

Possible Cause 2: Inappropriate Reaction Temperature

  • Solution: The optimal reaction temperature can vary depending on the catalyst and solvent used. For sodium ethoxide in ethanol, reflux temperature for a shorter duration followed by stirring at room temperature has been reported to be effective.[1] For reactions using ammonium acetate in ethanol, refluxing for several hours is common.[3][4] Refer to the detailed experimental protocols for temperature optimization.

Possible Cause 3: Insufficient Reaction Time

  • Solution: Knoevenagel condensations can take anywhere from a few hours to over a day to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initially planned time, extend the reaction duration.

Possible Cause 4: Presence of Water

  • Solution: The presence of significant amounts of water can interfere with the reaction, especially when using metal alkoxide bases. Ensure all glassware is thoroughly dried and use anhydrous solvents if necessary.

Data Presentation

Table 1: Comparison of Catalysts for Knoevenagel Condensation in Cyanoacrylate Synthesis

CatalystSolventReaction TimeYield (%)Reference
Sodium Ethoxide (20 mol%)Ethanol1-2 h (reflux) + 2-8 h (RT)Not specified for fluoro-derivative, but generally high for others[1]
Ammonium AcetateEthanol6 h (reflux)81.9 (for a related dihydroxy-nitro derivative)[3]
Ammonium AcetateEthanol4 h (reflux)High (exact % not given for fluoro-derivative)[4]
Piperidine (catalytic)MethanolNot specifiedExcellent for various derivatives[6]
DIPEAcNot specifiedShorter reaction timeHigh for various derivatives[5]

Experimental Protocols

Protocol 1: Knoevenagel Condensation using Sodium Ethoxide [1]

  • To a solution of 4-fluorobenzaldehyde (10 mmol) and ethyl cyanoacetate (10.1 mmol) in ethanol, add sodium ethoxide (20 mol%).

  • Reflux the reaction mixture for 1-2 hours.

  • Cool the mixture to room temperature and continue stirring for an additional 2-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, neutralize the reaction mixture.

  • The product can be purified by silica gel column chromatography.

Protocol 2: Knoevenagel Condensation using Ammonium Acetate (Adapted from[3])

  • In a round-bottom flask, combine 4-fluorobenzaldehyde, ethyl cyanoacetate, and a catalytic amount of ammonium acetate in ethanol.

  • Heat the mixture to reflux for approximately 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture. The product may precipitate upon cooling or after the addition of water.

  • Filter the solid product and recrystallize from a suitable solvent like ethanol to obtain the pure this compound.

Visualizations

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Reaction_Step_1 Knoevenagel Condensation 4-Fluorobenzaldehyde->Reaction_Step_1 Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->Reaction_Step_1 Catalyst Base Catalyst (e.g., Sodium Ethoxide) Catalyst->Reaction_Step_1 Catalyzes Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Step_1 Heat Heat (Reflux) Heat->Reaction_Step_1 Product This compound Reaction_Step_1->Product

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield in Synthesis Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Yes Replace_Catalyst Use fresh or purified catalyst Check_Catalyst->Replace_Catalyst No Check_Time Is the reaction time sufficient? Check_Temp->Check_Time Yes Adjust_Temp Adjust temperature based on protocol Check_Temp->Adjust_Temp No Check_Purity Are the starting materials pure? Check_Time->Check_Purity Yes Increase_Time Increase reaction time and monitor by TLC Check_Time->Increase_Time No Purify_Reactants Purify starting materials Check_Purity->Purify_Reactants No Success Improved Yield Check_Purity->Success Yes Replace_Catalyst->Check_Temp Adjust_Temp->Check_Time Increase_Time->Check_Purity Purify_Reactants->Success

Caption: Troubleshooting workflow for low yield in the synthesis reaction.

References

Preventing unwanted polymerization of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the unwanted polymerization of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate during storage.

Troubleshooting Guide

Issue: The monomer has solidified or become highly viscous in the container.

Possible Cause Troubleshooting Steps
Moisture Contamination - Ensure the container cap is always tightly sealed immediately after use. - For opened containers, store them in a desiccator with a fresh desiccant (e.g., silica gel) at room temperature.[1] - Avoid storing opened containers in a refrigerator, as this can cause moisture to condense inside when the container is warmed and opened.
Heat Exposure - Store the monomer in a cool, dark place, away from direct sunlight and heat sources.[2] - For unopened containers, storage in a refrigerator at 2-8°C is recommended for long-term stability.[3]
Inhibitor Depletion - If the monomer is old or has been stored improperly, the inhibitors may have been consumed. - Consider adding a suitable inhibitor if the monomer is to be stored for an extended period after opening.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for unopened containers of this compound?

For maximum shelf life, unopened containers should be stored in a refrigerator at a temperature between 2°C and 8°C.[3] This significantly slows down the polymerization process. Before use, it is crucial to allow the container to warm to room temperature before opening to prevent moisture from the air condensing inside.

Q2: How should I store a container of this compound that I have already opened?

Once opened, it is best to store the container at room temperature in a dry environment. Storing an opened container in the refrigerator is not recommended as it can introduce moisture when the container is taken out and opened, which will catalyze polymerization. To minimize moisture exposure, store the opened container in a desiccator containing a desiccant such as silica gel. Ensure the cap is tightly sealed after each use.

Q3: What is the typical shelf life of this compound?

The shelf life can vary depending on the purity and the presence of inhibitors. For general cyanoacrylates, an unopened container stored under ideal refrigerated conditions can have a shelf life of up to one year.[4] Once opened, the shelf life is significantly reduced, typically to a few weeks or months, depending on the frequency of use and storage conditions.[1]

Q4: I've noticed the viscosity of the monomer increasing over time. What does this mean?

An increase in viscosity is an early sign of polymerization. This indicates that the monomer is beginning to form polymer chains, which will eventually lead to solidification. This can be caused by exposure to moisture, heat, or the depletion of inhibitors. If you observe a significant increase in viscosity, the monomer may not be suitable for your experiment, as its purity and reactivity will have changed.

Q5: Can I add my own inhibitors to prolong the shelf life?

Yes, adding inhibitors can extend the storage life of the monomer. Cyanoacrylates are typically stabilized with a dual inhibitor system: a free-radical inhibitor and an anionic polymerization inhibitor. It is crucial to use the correct type and concentration of inhibitors to avoid over-stabilization, which can hinder the desired polymerization during your experiment.

Quantitative Data Summary

The following table summarizes the recommended storage conditions and inhibitor concentrations for cyanoacrylate monomers. Please note that the optimal conditions for this compound may need to be determined empirically.

Parameter Recommended Condition Notes
Storage Temperature (Unopened) 2°C to 8°CMaximizes long-term shelf life.
Storage Temperature (Opened) Room Temperature (in desiccator)Prevents moisture condensation.
Free-Radical Inhibitor Hydroquinone, p-MethoxyphenolTypical concentration: 100-1000 ppm.
Anionic Polymerization Inhibitor Sulfur Dioxide, Acetic Acid, Boric Acid ChelatesTypical concentration: 10-100 ppm.

Experimental Protocols

Protocol 1: Synthesis of this compound via Knoevenagel Condensation

This protocol describes a general method for the synthesis of the title compound.

Materials:

  • 4-Fluorobenzaldehyde

  • Ethyl cyanoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Ice water

  • Recrystallization solvent (e.g., ethanol or methanol)

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of 4-fluorobenzaldehyde and ethyl cyanoacetate in ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into ice water to precipitate the crude product.

  • Collect the solid product by filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pure this compound.

  • Dry the purified product under vacuum.

Protocol 2: Monitoring Monomer Stability by Viscosity Measurement

This protocol provides a method to qualitatively assess the stability of the stored monomer.

Materials:

  • Viscometer (e.g., Brookfield viscometer or a simple flow tube)

  • Temperature-controlled water bath

  • This compound sample

Procedure:

  • Establish a baseline viscosity measurement for a fresh, unpolymerized sample of the monomer at a controlled temperature (e.g., 25°C).

  • At regular intervals (e.g., weekly or monthly), take a small aliquot of the stored monomer.

  • Allow the aliquot to equilibrate to the measurement temperature.

  • Measure the viscosity of the aliquot using the same method as the baseline measurement.

  • A significant increase in viscosity over time indicates the onset of polymerization and a decrease in the monomer's stability.

Visualizations

TroubleshootingWorkflow Troubleshooting Unwanted Polymerization start Issue: Monomer has solidified or become viscous check_moisture Check for moisture contamination start->check_moisture check_heat Check for heat exposure start->check_heat check_age Check age of monomer start->check_age moisture_yes Action: Store opened containers in a desiccator at RT. Ensure cap is tight. check_moisture->moisture_yes Likely heat_yes Action: Store in a cool, dark place. Refrigerate unopened containers. check_heat->heat_yes Likely age_yes Action: Inhibitors may be depleted. Consider adding fresh inhibitors or discarding the monomer. check_age->age_yes Likely

Caption: Troubleshooting workflow for unwanted polymerization.

PolymerizationInhibition Mechanism of Polymerization and Inhibition cluster_polymerization Anionic Polymerization cluster_inhibition Inhibition monomer This compound Monomer carbanion Carbanion Intermediate monomer->carbanion initiator Initiator (e.g., H₂O, OH⁻) initiator->monomer Nucleophilic attack carbanion->monomer Chain propagation polymer Polymer Chain carbanion->polymer anionic_inhibitor Anionic Inhibitor (e.g., Acid) anionic_inhibitor->initiator Neutralizes initiator radical_inhibitor Radical Inhibitor (e.g., Hydroquinone) free_radicals Free Radicals radical_inhibitor->free_radicals Scavenges radicals

Caption: Polymerization and inhibition mechanisms.

References

Troubleshooting guide for Ethyl 2-cyano-3-(4-fluorophenyl)acrylate synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate, a common intermediate in pharmaceutical and materials science research. The synthesis is typically achieved through a Knoevenagel condensation reaction between 4-fluorobenzaldehyde and ethyl cyanoacetate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is a Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction. In this case, the carbanion generated from ethyl cyanoacetate attacks the carbonyl carbon of 4-fluorobenzaldehyde. The subsequent elimination of a water molecule yields the desired product.

Q2: What are the common catalysts used for this reaction?

A2: A variety of basic catalysts can be used to facilitate this reaction. Common choices include:

  • Piperidine: A highly effective organic base for this condensation.

  • Ammonium Acetate: A mild and effective catalyst, often used in refluxing ethanol.

  • 1,4-diazabicyclo[2.2.2]octane (DABCO): A non-nucleophilic amine catalyst that can give good to excellent yields.

  • Triphenylphosphine: Can be used as a catalyst under mild, solvent-free conditions.[1]

  • Diisopropylethylammonium acetate (DIPEAc): Has been shown to produce high yields with shorter reaction times.

The choice of catalyst can influence reaction time and yield.

Q3: What solvents are suitable for this synthesis?

A3: The choice of solvent can impact reaction rate and product isolation. Commonly used solvents include:

  • Ethanol: A common solvent, particularly when using ammonium acetate as a catalyst, often with heating under reflux.

  • Toluene: Can be used with a Dean-Stark apparatus to azeotropically remove water and drive the reaction to completion.

  • Solvent-free conditions: Some protocols, particularly with catalysts like triphenylphosphine, have been successful without a solvent, offering a greener alternative.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The basic catalyst may have degraded.1. Use a fresh bottle of the amine catalyst or purify the existing one.
2. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.2. Monitor the reaction by TLC. If starting materials are still present, extend the reaction time or cautiously increase the temperature.
3. Water in the Reaction Mixture: The presence of excess water can hinder the dehydration step.3. Use anhydrous solvents. If applicable, use a Dean-Stark trap to remove water azeotropically.
4. Impure Starting Materials: 4-fluorobenzaldehyde can oxidize to 4-fluorobenzoic acid.4. Use freshly distilled or purified 4-fluorobenzaldehyde. Check the purity of ethyl cyanoacetate.
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization.1. Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).
2. Incorrect Solvent for Recrystallization: The chosen solvent may not be suitable for inducing crystallization.2. Attempt recrystallization from a different solvent or a mixture of solvents (e.g., ethanol/water, isopropanol). Scratching the inside of the flask with a glass rod or adding a seed crystal can also induce crystallization.
Product is Colored (Yellowish) 1. Side Reactions: At higher temperatures, side reactions can lead to colored impurities.1. Perform the reaction at the lowest effective temperature. Purify the product by recrystallization, possibly with the addition of activated carbon to remove colored impurities.
2. Impurities in Starting Aldehyde: Aldehydes can be prone to polymerization or oxidation, leading to colored byproducts.2. Ensure the purity of the 4-fluorobenzaldehyde before use.
Presence of a Michael Adduct Impurity 1. Excess Ethyl Cyanoacetate: The carbanion of ethyl cyanoacetate can add to the α,β-unsaturated product in a Michael addition.1. Use a stoichiometric or slight excess of the aldehyde. Control the addition of the catalyst. This side reaction is less common in Knoevenagel condensations leading to highly conjugated products.

Experimental Protocols

Protocol 1: Piperidine Catalysis in Ethanol
  • To a solution of 4-fluorobenzaldehyde (10 mmol) in ethanol (20 mL), add ethyl cyanoacetate (10 mmol).

  • Add a catalytic amount of piperidine (e.g., 0.5 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture. If not, reduce the solvent volume under reduced pressure.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent like ethanol or isopropanol to obtain pure this compound.

Protocol 2: Ammonium Acetate Catalysis with Reflux
  • In a round-bottom flask equipped with a reflux condenser, combine 4-fluorobenzaldehyde (10 mmol), ethyl cyanoacetate (10.5 mmol), and ammonium acetate (1.5 mmol) in ethanol (30 mL).

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water with stirring.

  • Collect the precipitated solid by filtration and wash with water.

  • Dry the solid and recrystallize from ethanol to yield the final product.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of similar ethyl 2-cyano-3-aryl acrylates. These can serve as a benchmark for the synthesis of the 4-fluoro derivative.

AldehydeCatalystSolventReaction TimeYield (%)
4-ChlorobenzaldehydeDIPEAc-15 min94
4-NitrobenzaldehydeDIPEAc-10 min93
BenzaldehydeTriphenylphosphineSolvent-free2 h92
4-MethoxybenzaldehydeTriphenylphosphineSolvent-free2.5 h90

Visualizations

Experimental Workflow

experimental_workflow General Experimental Workflow reagents Combine 4-fluorobenzaldehyde, ethyl cyanoacetate, and solvent catalyst Add catalyst reagents->catalyst 1. reaction Stir at appropriate temperature (Monitor by TLC) catalyst->reaction 2. workup Work-up: - Quench reaction (if necessary) - Precipitate/Extract product reaction->workup 3. purification Purification: - Filtration - Recrystallization/Column Chromatography workup->purification 4. analysis Characterization: - NMR, IR, Melting Point purification->analysis 5.

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_workflow Troubleshooting Decision Tree start Low/No Yield? check_reagents Check purity of starting materials (aldehyde and ester) start->check_reagents Yes product_issue Product is oily/impure? start->product_issue No check_catalyst Use fresh/purified catalyst check_reagents->check_catalyst optimize_conditions Increase reaction time/temperature (Monitor by TLC) check_catalyst->optimize_conditions remove_water Use anhydrous solvent or Dean-Stark trap optimize_conditions->remove_water success Problem Solved remove_water->success column_chromatography Purify by column chromatography product_issue->column_chromatography Yes product_issue->success No recrystallization Attempt recrystallization from different solvents column_chromatography->recrystallization recrystallization->success

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Enhancing the Reaction Rate of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate.

Troubleshooting Guide

Issue: Slow or Incomplete Reaction

A slow or incomplete reaction is a common issue in the synthesis of this compound via the Knoevenagel condensation. Several factors can contribute to this problem. Below are potential causes and recommended solutions.

Question: Why is my reaction proceeding slowly or not going to completion?

Answer: A number of factors can influence the rate of the Knoevenagel condensation. Here are the key aspects to investigate:

  • Catalyst Choice and Concentration: The type and amount of catalyst are critical. For instance, while sodium ethoxide is effective, other catalysts like diisopropylethylammonium acetate (DIPEAc) have been shown to produce high yields in shorter reaction times.[1][2][3] Ensure the catalyst is active and used in the appropriate molar percentage.

  • Solvent Selection: The solvent plays a crucial role in reaction kinetics. Solvents like ethanol, hexane, and methylene dichloride (MDC) have been used successfully.[2][4] The choice of solvent can affect the solubility of reactants and the stability of intermediates.

  • Reaction Temperature: The reaction temperature is a key parameter. While some protocols achieve good results at room temperature over several hours, others utilize reflux conditions to accelerate the reaction.[1][2][4] If the reaction is slow at room temperature, cautiously increasing the temperature may be beneficial.

  • Purity of Reactants: The purity of 4-fluorobenzaldehyde and ethyl cyanoacetate is paramount. Impurities can inhibit the catalyst or lead to the formation of side products, thus slowing down the desired reaction.

  • Water Scavenging: The Knoevenagel condensation produces water as a byproduct. In some cases, the presence of water can inhibit the reaction. While not always necessary, the use of a Dean-Stark apparatus or a drying agent might be considered in specific protocols.

Issue: Low Product Yield

Low yields of this compound can be frustrating. The following points address potential reasons for low yields and how to mitigate them.

Question: What are the common reasons for obtaining a low yield of the desired product?

Answer: Low yields can stem from several factors, from reaction conditions to work-up procedures. Consider the following:

  • Suboptimal Reaction Conditions: As with a slow reaction rate, the choice of catalyst, solvent, and temperature significantly impacts the final yield. Refer to the data tables below for a comparison of different reaction conditions that have proven effective for similar substrates.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired product. One common side reaction is the self-condensation of ethyl cyanoacetate. The choice of a suitable base and reaction temperature can help minimize these side reactions.

  • Product Isolation and Purification: Inefficient extraction or purification methods can lead to product loss. Ensure the work-up procedure is appropriate for the scale of your reaction and that the chosen recrystallization solvent is suitable for your product.

  • Equilibrium Limitations: The Knoevenagel condensation is a reversible reaction. To drive the reaction towards the product side, it can be beneficial to remove the water that is formed, for instance by azeotropic distillation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of this compound?

A1: The reaction proceeds via a Knoevenagel condensation. The mechanism involves the deprotonation of the acidic α-carbon of ethyl cyanoacetate by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 4-fluorobenzaldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final product, this compound.

Q2: Which catalyst is most effective for this reaction?

A2: The "best" catalyst can depend on the desired reaction conditions (e.g., reaction time, temperature, and solvent). Sodium ethoxide in ethanol is a classic and effective method.[1] However, catalysts like diisopropylethylammonium acetate (DIPEAc) in hexane have also been reported to give excellent yields in a relatively short time.[2][3] For a greener approach, heterogeneous catalysts such as nano-Fe3O4@EA have been explored.[5]

Q3: What is the typical reaction time and temperature?

A3: Reaction times can range from 1 to 8 hours.[1] The temperature can vary from room temperature (around 25 °C) to reflux conditions (e.g., 65-70 °C in hexane).[1][2] Higher temperatures generally lead to shorter reaction times.

Q4: Can other solvents be used for this reaction?

A4: Yes, various solvents have been tested for similar reactions, including methylene dichloride (MDC), ethanol, methanol, dimethylformamide (DMF), acetonitrile, and tetrahydrofuran (THF).[2] The choice of solvent can influence both the reaction rate and the yield.

Q5: Are there any known side products to be aware of?

A5: Yes, potential side products can include the self-condensation product of ethyl cyanoacetate and the Michael addition product if a strong nucleophile is present. The formation of both E and Z isomers is also possible, although the E isomer is typically the major product.[6]

Data Presentation

Table 1: Comparison of Catalytic Systems for Knoevenagel Condensation

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium Ethoxide (20 mol%)Substituted Aldehydes, Ethyl CyanoacetateEthanolReflux1Not specified[1]
Diisopropylethylammonium Acetate (10 mol%)Aromatic Aldehydes, Ethyl CyanoacetateHexane65-703-6up to 96[2][3]
Ammonium Acetate4-hydroxybenzaldehyde, Ethyl CyanoacetateEthanolReflux4Not specified[4]
Nano-Fe3O4@EABenzaldehyde, Ethyl CyanoacetateNot specifiedNot specifiedShortHigh[5]

Experimental Protocols

General Procedure using Diisopropylethylammonium Acetate (DIPEAc)[2]

  • To a solution of 4-fluorobenzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in hexane (10 mL), add diisopropylethylammonium acetate (0.1 mmol).

  • Heat the reaction mixture at 65-70 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase.

  • After completion of the reaction (typically 3-6 hours), cool the mixture to 40-45 °C.

  • Separate the layers and concentrate the product layer under vacuum.

  • Purify the resulting material by recrystallization from a suitable solvent.

General Procedure using Sodium Ethoxide[1]

  • Dissolve 4-fluorobenzaldehyde and ethyl cyanoacetate in ethanol.

  • Add sodium ethoxide (20 mol%) to the solution.

  • Reflux the mixture for 1 hour or stir at room temperature for 2-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, perform an appropriate aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by chromatography or recrystallization.

Mandatory Visualization

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde ReactionVessel Reaction Mixture 4-Fluorobenzaldehyde->ReactionVessel Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->ReactionVessel Catalyst Catalyst Catalyst->ReactionVessel Solvent Solvent Solvent->ReactionVessel Temperature Temperature Temperature->ReactionVessel Monitoring Reaction Monitoring (TLC) ReactionVessel->Monitoring Workup Work-up & Purification Monitoring->Workup Product This compound Workup->Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Flowchart cluster_catalyst Catalyst Issues cluster_temp Temperature Issues cluster_solvent Solvent Issues cluster_reactants Reactant Purity Start Low Reaction Rate or Yield Catalyst_Check Is the catalyst active and at the correct concentration? Start->Catalyst_Check Catalyst_Solution Use fresh catalyst or optimize concentration. Catalyst_Check->Catalyst_Solution No Temp_Check Is the reaction temperature optimal? Catalyst_Check->Temp_Check Yes Catalyst_Solution->Temp_Check Temp_Solution Increase temperature cautiously (consider reflux). Temp_Check->Temp_Solution No Solvent_Check Is the solvent appropriate? Temp_Check->Solvent_Check Yes Temp_Solution->Solvent_Check Solvent_Solution Try an alternative solvent (e.g., Hexane, Ethanol). Solvent_Check->Solvent_Solution No Reactant_Check Are the reactants pure? Solvent_Check->Reactant_Check Yes Solvent_Solution->Reactant_Check Reactant_Solution Purify reactants before use. Reactant_Check->Reactant_Solution No End Re-run Experiment Reactant_Check->End Yes Reactant_Solution->End

Caption: Troubleshooting flowchart for enhancing the reaction rate and yield.

References

Technical Support Center: Characterization of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the characterization of E and Z isomers of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in characterizing the E and Z isomers of this compound?

The primary challenges lie in the separation, identification, and quantification of the two geometric isomers. Due to their similar chemical structures, the E and Z isomers often exhibit closely related physical and spectral properties, making their differentiation difficult. Key issues include co-elution in chromatography, overlapping signals in NMR spectroscopy, and similar fragmentation patterns in mass spectrometry.

Q2: How can I distinguish between the E and Z isomers using ¹H NMR spectroscopy?

The most reliable method for distinguishing between the E and Z isomers using ¹H NMR is by observing the chemical shift of the vinylic proton and through-space correlations in a Nuclear Overhauser Effect (NOESY) experiment. For substituted acrylates, the vinylic proton of the E-isomer is typically found at a different chemical shift compared to the Z-isomer. In a NOESY spectrum, a cross-peak between the vinylic proton and the protons of the 4-fluorophenyl ring would be expected for the Z-isomer, where these protons are on the same side of the double bond. Conversely, the E-isomer would show a NOESY correlation between the vinylic proton and the protons of the ethyl group.

Q3: Is it possible for the isomers to interconvert during analysis?

Yes, interconversion between E and Z isomers of cyanoacrylates can occur, particularly under exposure to heat, light, or certain chemical conditions (e.g., presence of base or acid). This can lead to inaccurate quantification of the isomer ratio. It is crucial to use mild analytical conditions and to check for potential isomerization during method development.

Troubleshooting Guides

NMR Spectroscopy

Issue: Overlapping signals in the ¹H NMR spectrum make it difficult to determine the E/Z isomer ratio.

  • Possible Cause 1: Insufficient magnetic field strength.

    • Solution: Utilize a higher field NMR spectrometer (e.g., 500 MHz or greater) to improve signal dispersion.

  • Possible Cause 2: Inappropriate solvent selection.

    • Solution: Change the NMR solvent. Aromatic solvents like benzene-d₆ can induce different chemical shifts compared to chloroform-d₃, potentially resolving overlapping signals.

  • Possible Cause 3: Isomers are not baseline separated.

    • Solution: Employ 2D NMR techniques like NOESY to identify through-space correlations that are unique to each isomer. For example, a NOESY cross-peak between the vinylic proton and the aromatic protons would indicate the Z-isomer.

Issue: Ambiguous assignment of E and Z isomers based on ¹H NMR chemical shifts alone.

  • Possible Cause: Lack of reference data for one of the isomers.

    • Solution: Perform a 2D NOESY experiment. The presence of a cross-peak between the vinylic proton and the aromatic protons confirms the Z configuration, while a cross-peak to the ethyl group protons confirms the E configuration.

High-Performance Liquid Chromatography (HPLC)

Issue: Co-elution or poor separation of the E and Z isomers.

  • Possible Cause 1: Suboptimal mobile phase composition.

    • Solution: Modify the mobile phase. For reverse-phase HPLC, systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Introducing a small amount of a different organic solvent (e.g., isopropanol) can sometimes improve selectivity.

  • Possible Cause 2: Inappropriate stationary phase.

    • Solution: Screen different column stationary phases. A phenyl-hexyl or a pentafluorophenyl (PFP) column may offer different selectivity for aromatic and fluorinated compounds compared to a standard C18 column.

  • Possible Cause 3: Isocratic elution is insufficient.

    • Solution: Develop a gradient elution method. A shallow gradient can often resolve closely eluting peaks.

Issue: Peak tailing for one or both isomer peaks.

  • Possible Cause 1: Secondary interactions with the stationary phase.

    • Solution: Add a competing agent to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) or formic acid, to minimize interactions with residual silanols on the silica support. Using an end-capped column can also reduce peak tailing.

  • Possible Cause 2: Column overload.

    • Solution: Reduce the sample concentration or injection volume.

  • Possible Cause 3: Extra-column band broadening.

    • Solution: Minimize the length and diameter of tubing connecting the injector, column, and detector. Ensure all fittings are properly made.

Mass Spectrometry (MS)

Issue: Identical or very similar mass spectra for the E and Z isomers, making differentiation impossible.

  • Possible Cause: Similar fragmentation pathways.

    • Solution 1: Couple the mass spectrometer to a separation technique like HPLC or GC to analyze the isomers individually.

    • Solution 2: Employ tandem mass spectrometry (MS/MS) with varying collision energies. Subtle differences in the stability of the precursor ions or fragmentation kinetics may lead to different relative abundances of fragment ions, allowing for differentiation.

    • Solution 3: Consider chemical derivatization to introduce a structural element that leads to distinct fragmentation patterns for each isomer.

Data Presentation

Table 1: Comparative ¹H NMR Chemical Shift Data (δ, ppm) for (E)-Ethyl 2-cyano-3-aryl Acrylates in CDCl₃

Substituent on Phenyl RingVinylic Proton (s)Aromatic Protons (m)-OCH₂- (q)-CH₃ (t)Reference
4-Fluoro (E-isomer)8.228.05-8.02, 7.24-7.194.391.40[1]
4-Chloro (E-isomer)8.207.93, 7.484.291.40[2]
4-Bromo (E-isomer)8.187.85, 7.644.391.40[2]
Unsubstituted (E-isomer)8.268.00, 7.59-7.494.401.41[2]
4-Methoxy (E-isomer)8.157.98, 6.974.351.38[3]
4-(Dimethylamino) (E-isomer)8.037.91, 6.724.311.36[4]
(Z)-isomer (Generic)~7.5-7.8 (expected)~7.2-7.8 (expected)~4.2-4.4 (expected)~1.3-1.5 (expected)Estimated

Table 2: Comparative ¹³C NMR Chemical Shift Data (δ, ppm) for (E)-Ethyl 2-cyano-3-aryl Acrylates in CDCl₃

Substituent on Phenyl RingC=OC=C (vinylic)C-CNCNAromatic Carbons-OCH₂--CH₃Reference
4-Fluoro (E-isomer)162.3153.5103.5115.3166.3 (d, J=257 Hz), 133.2 (d, J=9 Hz), 127.8 (d, J=3 Hz), 116.8 (d, J=22 Hz)62.914.1[1]
4-Chloro (E-isomer)162.2153.3103.6115.2139.6, 132.2, 129.9, 129.662.814.1[2]
4-Bromo (E-isomer)162.2153.5103.7115.2132.7, 132.2, 130.3, 128.262.914.1[2]
Unsubstituted (E-isomer)162.5155.1103.0115.5133.4, 131.5, 131.1, 130.162.814.2[2]
4-Methoxy (E-isomer)163.1154.499.4116.2163.8, 133.6, 124.4, 114.862.414.2[3]
4-(Dimethylamino) (E-isomer)164.4153.693.8117.5154.4, 134.0, 119.3, 111.561.814.3[4]

Experimental Protocols

Protocol 1: Synthesis of (E)-Ethyl 2-cyano-3-(4-fluorophenyl)acrylate

This protocol is a general procedure based on the Knoevenagel condensation.

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol or toluene), add ethyl cyanoacetate (1.0-1.2 eq).

  • Add a catalytic amount of a base, such as piperidine or ammonium acetate.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with a cold solvent (e.g., ethanol).

  • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterize the purified product by NMR, MS, and IR spectroscopy.

Protocol 2: HPLC Method for Separation of E and Z Isomers

This is a starting point for method development and may require optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a suitable ratio of A:B (e.g., 60:40) and run a linear gradient to a higher concentration of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Start Materials: 4-Fluorobenzaldehyde, Ethyl Cyanoacetate reaction Knoevenagel Condensation start->reaction workup Workup & Purification reaction->workup product Isomer Mixture (E and Z) workup->product hplc HPLC product->hplc Separation nmr NMR (¹H, ¹³C, NOESY) product->nmr Structure Elucidation ms Mass Spectrometry product->ms Molecular Weight Confirmation quantification Isomer Ratio Quantification hplc->quantification interpretation Spectral Interpretation & Isomer Assignment nmr->interpretation ms->interpretation interpretation->quantification

Figure 1: General experimental workflow for the synthesis and characterization of this compound isomers.

troubleshooting_hplc cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Selection cluster_other_params Other Parameters start Poor Isomer Separation in HPLC mp1 Adjust Organic/Aqueous Ratio start->mp1 sp1 Screen Different Columns (e.g., Phenyl, PFP) start->sp1 op1 Optimize Temperature start->op1 mp2 Try Different Organic Modifier (e.g., Methanol) mp1->mp2 If still poor mp3 Implement Gradient Elution mp2->mp3 If still poor end Improved Separation mp3->end sp1->end op2 Adjust Flow Rate op1->op2 op2->end

Figure 2: Troubleshooting guide for poor HPLC separation of isomers.

nmr_isomer_assignment start Ambiguous Isomer Assignment by ¹H NMR noesy Perform 2D NOESY Experiment start->noesy decision Observe Cross-Peaks to Vinylic Proton noesy->decision z_isomer Z-Isomer Confirmed: Correlation to Aromatic Protons decision->z_isomer Yes e_isomer E-Isomer Confirmed: Correlation to Ethyl Protons decision->e_isomer No

Figure 3: Logic diagram for isomer assignment using 2D NOESY NMR.

References

Technical Support Center: Managing Thermal Degradation of Poly(ethyl cyanoacrylate)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the thermal degradation of poly(ethyl cyanoacrylate) (PECA).

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with PECA, providing potential causes and recommended solutions.

Issue 1: Inconsistent Thermal Degradation Onset in Thermogravimetric Analysis (TGA)

Question: My TGA results for different batches of PECA show significant variability in the onset temperature of degradation. What could be the cause, and how can I address it?

Answer:

Inconsistent onset of thermal degradation in TGA is a common issue and can often be traced back to variations in the polymer's synthesis and purity. The primary degradation mechanism for PECA is "unzipping," or depolymerization, which is initiated from the polymer chain ends.[1] The stability of these chain ends is highly dependent on the polymerization method and the presence of any residual initiators or impurities.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Initiator Residue PECA is typically synthesized via anionic polymerization.[2] Residual basic initiators (e.g., amines, phosphines) at the chain ends can lower the thermal stability, leading to earlier degradation. The type of initiator used significantly impacts stability.[3]- Purification: Ensure thorough purification of the synthesized PECA to remove residual initiator. Precipitation of the polymer in a non-solvent followed by washing is a critical step. - Acid Treatment: Post-polymerization treatment with a strong acid can terminate the "living" anionic chain ends and improve thermal stability.[3]
Acidic/Basic Impurities The presence of trace acidic or basic impurities in the sample can catalyze degradation. Basic species, in particular, can promote the unzipping mechanism.[1]- Solvent Purity: Use high-purity solvents for both polymerization and sample preparation for TGA. - Controlled Environment: Handle the polymer in a controlled environment to minimize exposure to atmospheric moisture and CO2, which can introduce acidic species.
Molecular Weight Differences Lower molecular weight PECA has a higher proportion of chain ends, which can lead to an earlier onset of degradation.- Consistent Synthesis: Maintain consistent polymerization conditions (monomer-to-initiator ratio, temperature, time) to ensure reproducible molecular weights across batches. - Characterization: Characterize the molecular weight of each batch using techniques like Gel Permeation Chromatography (GPC) to correlate with TGA results.
Sample Preparation for TGA Inconsistent sample mass, packing in the TGA pan, or variations in the heating rate can affect the measured onset temperature.- Standardized Protocol: Use a consistent sample mass (e.g., 5-10 mg) and ensure it is evenly distributed at the bottom of the TGA pan. - Consistent Heating Rate: Employ the same heating rate for all experiments to ensure comparability of results. A common heating rate is 10 °C/min.[4][5]

Troubleshooting Workflow for Inconsistent TGA Results

G Troubleshooting Inconsistent PECA TGA Results cluster_synthesis Review Synthesis Protocol cluster_characterization Characterize Polymer Batches cluster_tga Standardize TGA Protocol cluster_purity Check for Impurities start Inconsistent TGA Onset Temperature synthesis_check Consistent Initiator Type and Concentration? start->synthesis_check Check Synthesis purification_check Thorough Polymer Purification? synthesis_check->purification_check Yes end_consistent Consistent TGA Results synthesis_check->end_consistent No, Standardize Protocol acid_treatment Acid Treatment of Chain Ends Applied? purification_check->acid_treatment Yes purification_check->end_consistent No, Improve Purification gpc_analysis Perform GPC Analysis acid_treatment->gpc_analysis Yes acid_treatment->end_consistent No, Consider Acid Treatment mw_comparison Compare Molecular Weight and Polydispersity gpc_analysis->mw_comparison tga_params Consistent Sample Mass, Pan Type, and Heating Rate? mw_comparison->tga_params Consistent MW mw_comparison->end_consistent Inconsistent MW, Refine Synthesis solvent_purity Use High-Purity Solvents? tga_params->solvent_purity Yes tga_params->end_consistent No, Standardize TGA Protocol handling_env Controlled Handling Environment? solvent_purity->handling_env Yes solvent_purity->end_consistent No, Use High-Purity Solvents handling_env->end_consistent Yes handling_env->end_consistent No, Improve Handling

A flowchart for troubleshooting inconsistent TGA results for PECA.
Issue 2: Unexpected Endotherms or Exotherms in Differential Scanning Calorimetry (DSC)

Question: My DSC thermogram of PECA shows an unexpected endotherm before the main degradation peak, or a broad exotherm. What do these thermal events signify?

Answer:

DSC thermograms of PECA can reveal more than just the glass transition (Tg) and melting point (Tm). Unexpected thermal events can provide insights into the polymer's thermal history, purity, and residual reactivity.

Interpreting DSC Features:

DSC Feature Possible Interpretation Experimental Considerations
Broad Endotherm below Tg This could indicate the evaporation of residual solvent from the polymerization or purification process.- Drying: Ensure the polymer is thoroughly dried under vacuum before DSC analysis. - Second Heating Cycle: A second heating run in the DSC should not show this endotherm if it is due to solvent evaporation.[6]
Exotherm after Tg A broad exotherm after the glass transition can be attributed to the post-polymerization of residual monomer or oligomers within the sample.[7]- Curing Time: Ensure complete polymerization during synthesis. - Isothermal Hold: An isothermal hold at a temperature above Tg in the DSC can help quantify the heat of post-polymerization.
Sharp Endotherm before Degradation This is likely the melting of a crystalline fraction of the PECA. The presence and size of this peak depend on the polymer's stereoregularity and thermal history.- Cooling Rate: The cooling rate from the melt can influence the degree of crystallinity. A slower cooling rate may result in a more pronounced melting peak in a subsequent heating cycle.
Endothermic Relaxation Peak at Tg A small endothermic peak superimposed on the glass transition step is often observed in the first heating of amorphous polymers that have been aged below their Tg. This is a physical aging phenomenon.- Thermal History: This peak is a function of the sample's storage time and temperature. It should disappear on a second heating scan after a controlled cooling cycle.[6]

Interpreting a PECA DSC Curve

G Interpreting a PECA DSC Thermogram cluster_features Observed Thermal Events cluster_interpretations Potential Interpretations start DSC Thermogram of PECA endotherm_below_tg Broad Endotherm < Tg start->endotherm_below_tg tg_step Step Change in Heat Flow (Glass Transition, Tg) start->tg_step exotherm_after_tg Broad Exotherm > Tg start->exotherm_after_tg endotherm_before_degradation Sharp Endotherm < Degradation Temp. start->endotherm_before_degradation degradation Large Endotherm/Exotherm (Degradation) start->degradation solvent_evap Residual Solvent Evaporation endotherm_below_tg->solvent_evap glass_trans Amorphous Phase Relaxation tg_step->glass_trans post_poly Post-polymerization of Residual Monomer/Oligomers exotherm_after_tg->post_poly melting Melting of Crystalline Domains endotherm_before_degradation->melting decomp Depolymerization/Decomposition degradation->decomp

A diagram linking DSC features of PECA to their interpretations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of thermal degradation for poly(ethyl cyanoacrylate)?

A1: The primary thermal degradation mechanism for PECA is an "unzipping" or depolymerization process that is initiated at the polymer chain ends, leading to the regeneration of the ethyl cyanoacrylate monomer.[1]

Q2: How can I improve the thermal stability of my synthesized poly(ethyl cyanoacrylate)?

A2: Several strategies can be employed to enhance the thermal stability of PECA:

  • Use of Radical Polymerization: PECA synthesized via free-radical polymerization tends to have greater thermal stability than that produced by anionic polymerization due to more stable end groups.[3]

  • Acidic Stabilizers: The addition of acidic compounds can help to terminate the anionic polymerization and stabilize the chain ends, thus increasing the degradation temperature.

  • Copolymerization: Copolymerizing ethyl cyanoacrylate with other monomers can introduce more stable linkages in the polymer backbone, disrupting the unzipping mechanism and improving overall thermal stability.[3]

  • Additives: Incorporating specific stabilizers, such as certain allyl-containing compounds, can enhance thermal stability by inhibiting radical degradation processes at elevated temperatures.[8]

Q3: What are the typical glass transition (Tg) and degradation temperatures for poly(ethyl cyanoacrylate)?

A3: The glass transition temperature (Tg) of PECA is typically in the range of 140-160 °C. The onset of thermal degradation is generally observed to begin shortly after the glass transition, often starting around 160-190 °C, with the maximum rate of decomposition occurring at higher temperatures.[2][9] However, these values can be significantly influenced by factors such as molecular weight, purity, and the method of synthesis.

Q4: Can I use Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) to analyze the degradation products of PECA?

A4: Yes, Py-GC/MS is an excellent technique for analyzing the thermal degradation products of PECA. It allows for the separation and identification of the volatile and semi-volatile compounds produced during pyrolysis. For PECA, the primary degradation product observed will be the ethyl cyanoacrylate monomer. This technique can also help identify any additives or impurities present in the polymer.[10]

Q5: How should I store ethyl cyanoacrylate monomer to prevent premature polymerization?

A5: Ethyl cyanoacrylate monomer is highly susceptible to premature polymerization, especially in the presence of moisture or basic substances.[11][12] To ensure its stability during storage:

  • Refrigeration: Store unopened containers of the monomer in a refrigerator at 2-8 °C.[13]

  • Dry Environment: Keep the monomer in a dry environment. The use of a desiccator can be beneficial.[14]

  • Avoid Contamination: Use clean, dry glassware and utensils when handling the monomer. Avoid contact with basic surfaces or materials.

  • Inhibitors: Commercial ethyl cyanoacrylate monomers contain small amounts of acidic inhibitors to prevent spontaneous polymerization. Ensure these have not been removed during any purification steps if long-term storage is intended.

Quantitative Data Summary

The thermal properties of poly(ethyl cyanoacrylate) are influenced by various factors. The following tables summarize key quantitative data from the literature.

Table 1: Thermal Properties of Poly(ethyl cyanoacrylate)

PropertyTypical ValueAnalytical TechniqueReference
Glass Transition Temperature (Tg)140 - 160 °CDSC[9]
Onset of Thermal Degradation (5% weight loss)~190 °CTGA[1]
Temperature of Maximum Decomposition Rate~250 °CTGA/DTG[1]

Table 2: Effect of Polymerization Initiator on PECA Thermal Stability

Polymerization Initiator TypeGeneral Effect on Thermal StabilityRationaleReference
Anionic Initiators (e.g., amines, phosphines)Lower thermal stabilityForms less stable chain ends that are prone to initiating depolymerization.[3]
Free-Radical Initiators (e.g., AIBN)Higher thermal stabilityCreates more stable end-groups that are less likely to initiate the "unzipping" reaction.[3]

Experimental Protocols

This section provides generalized methodologies for the key experiments used in the thermal analysis of PECA. Note that specific instrument parameters may need to be optimized for your particular equipment and sample.

Protocol 1: Thermogravimetric Analysis (TGA) of PECA

Objective: To determine the thermal stability and degradation profile of PECA.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • PECA sample (dried powder or film)

  • TGA pans (e.g., alumina, platinum)

  • Inert gas (e.g., nitrogen, argon)

Procedure:

  • Sample Preparation: Ensure the PECA sample is thoroughly dried under vacuum to remove any residual solvent.

  • TGA Setup:

    • Tare an empty TGA pan.

    • Place 5-10 mg of the dried PECA sample into the pan, ensuring it is evenly distributed.

    • Place the pan in the TGA furnace.

  • Experimental Parameters:

    • Purge Gas: Use an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[4][5]

  • Data Analysis:

    • Plot the percentage of weight loss as a function of temperature.

    • Determine the onset temperature of degradation (e.g., the temperature at 5% weight loss).

    • The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Protocol 2: Differential Scanning Calorimetry (DSC) of PECA

Objective: To determine the glass transition temperature (Tg), melting point (Tm), and observe other thermal events like post-polymerization.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • PECA sample (dried powder or film)

  • DSC pans (e.g., aluminum) and lids

  • Crimper for sealing pans

  • Inert gas (e.g., nitrogen)

Procedure:

  • Sample Preparation: Dry the PECA sample under vacuum.

  • DSC Setup:

    • Weigh 5-10 mg of the dried PECA sample into a DSC pan.

    • Seal the pan with a lid using a crimper.

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Experimental Parameters:

    • Purge Gas: Use an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Temperature Program (Heat-Cool-Heat Cycle):

      • First Heat: Ramp from 25 °C to 200 °C at 10 °C/min. This is to erase the thermal history of the sample.

      • Cool: Cool from 200 °C to 25 °C at 10 °C/min.

      • Second Heat: Ramp from 25 °C to 250 °C at 10 °C/min. The Tg is typically determined from this second heating scan.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Determine the glass transition temperature (Tg) from the step change in the baseline of the second heating scan.

    • Identify any endothermic peaks (melting) or exothermic peaks (crystallization, post-polymerization).

Protocol 3: Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) of PECA

Objective: To identify the thermal degradation products of PECA.

Materials and Equipment:

  • Pyrolyzer coupled to a GC/MS system

  • PECA sample (small amount, ~0.1-0.5 mg)

  • Sample holder for pyrolyzer (e.g., quartz tube)

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the dried PECA sample into the pyrolyzer sample holder.

  • Py-GC/MS Setup:

    • Insert the sample holder into the pyrolyzer.

    • The pyrolyzer is directly interfaced with the GC injector.

  • Experimental Parameters:

    • Pyrolysis Temperature: A typical pyrolysis temperature for PECA is in the range of 400-600 °C to ensure complete degradation.

    • GC Parameters:

      • Injector Temperature: ~250-280 °C

      • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

      • Oven Program: Start at a low temperature (e.g., 40-50 °C) and ramp up to a higher temperature (e.g., 280-300 °C) to separate the pyrolysis products.

      • Carrier Gas: Helium.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan a mass range appropriate for the expected monomer and any other potential fragments (e.g., m/z 35-500).

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak and compare it to a library (e.g., NIST) to identify the compounds. The major peak should correspond to the ethyl cyanoacrylate monomer.

References

Technical Support Center: Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and efficient method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the condensation of 4-fluorobenzaldehyde with ethyl cyanoacetate in the presence of a basic catalyst.

Q2: What catalysts are typically used for this synthesis?

A2: A variety of basic catalysts can be employed. Piperidine is a commonly used catalyst for this reaction. Other catalysts, such as ammonium acetate or triphenylphosphine, have also been reported for similar Knoevenagel condensations.[1][2][3]

Q3: How does the choice of solvent affect the reaction?

A3: The solvent can significantly influence the reaction rate, yield, and purity of the final product. Polar protic solvents like ethanol and methanol are frequently used and can facilitate the dissolution of reactants and catalysts.[1][4][5] Aprotic solvents such as toluene can also be used, particularly when removal of water by azeotropic distillation is desired.[2] In some cases, the reaction can be performed under solvent-free conditions, which aligns with green chemistry principles.[3][6]

Q4: Can transesterification be a side reaction?

A4: Yes, when using alcoholic solvents such as methanol or ethanol, there is a possibility of transesterification with the ethyl group of the ethyl cyanoacetate, especially if the reaction conditions are harsh or prolonged. This can lead to a mixture of ethyl and methyl esters, which can be difficult to separate.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive catalyst- Insufficient reaction temperature or time- Poor quality of starting materials- Use a fresh or purified catalyst.- Optimize the reaction temperature and monitor the reaction progress using TLC.- Ensure the purity of 4-fluorobenzaldehyde and ethyl cyanoacetate.
Formation of Side Products - Transesterification with alcoholic solvents- Self-condensation of the aldehyde or ester- Michael addition- Consider using a non-alcoholic solvent like THF or performing the reaction under solvent-free conditions.[7]- Control the reaction temperature and catalyst concentration.- Use an appropriate excess of the active methylene compound.
Product is an Oil or Difficult to Crystallize - Presence of impurities- Incorrect solvent for recrystallization- Purify the crude product by column chromatography before crystallization.- Screen different solvents for recrystallization. Ethanol or methanol are often good starting points.[1][4][5]
Reaction is a Different Color Than Expected - Impurities in starting materials- Air oxidation of reactants or products- Use purified starting materials.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on common practices for Knoevenagel condensations.

Materials:

  • 4-fluorobenzaldehyde

  • Ethyl cyanoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Ice water

  • Hydrochloric acid (for neutralization, if necessary)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorobenzaldehyde (1 equivalent) and ethyl cyanoacetate (1 to 1.2 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within a few hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • The product will precipitate as a solid. If the solution is basic, neutralize it with dilute hydrochloric acid to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain the pure this compound.[1][5]

Data Presentation

Table 1: Effect of Solvents on the Knoevenagel Condensation
Solvent Typical Catalyst Advantages Potential Issues Reference(s)
Ethanol Piperidine, Ammonium AcetateGood solubility of reactants, facilitates reaction.Potential for transesterification.[7][1][4][5]
Methanol PiperidineSimilar to ethanol, good for recrystallization.Higher risk of transesterification compared to ethanol.[1][7]
Toluene Ammonium AcetateAllows for azeotropic removal of water.Higher reaction temperatures may be required.[2]
Solvent-Free Triphenylphosphine, Biogenic CarbonatesEnvironmentally friendly, often high yields.May require higher temperatures, potential for solid-state reaction issues.[3][6]
Tetrahydrofuran (THF) PyridineAvoids transesterification.May require longer reaction times.[7][5]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants 1. Mix 4-fluorobenzaldehyde, ethyl cyanoacetate, and ethanol catalyst 2. Add piperidine catalyst reactants->catalyst reflux 3. Heat to reflux catalyst->reflux monitor 4. Monitor by TLC reflux->monitor cool 5. Cool to room temperature monitor->cool precipitate 6. Pour into ice water to precipitate cool->precipitate filtrate 7. Filter and wash the solid precipitate->filtrate recrystallize 8. Recrystallize from ethanol filtrate->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate and its analogs. The following sections detail their synthesis, biological performance with supporting experimental data, and potential mechanisms of action.

Introduction

Ethyl 2-cyano-3-arylacrylates are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds, characterized by an acrylate backbone with a cyano group and a phenyl ring, serve as versatile scaffolds for the development of novel therapeutic agents. The presence of various substituents on the phenyl ring allows for the fine-tuning of their physicochemical and biological properties. This guide focuses on this compound and a series of its analogs, providing a comparative overview of their anticancer activities.

Physicochemical Properties

The physicochemical properties of this compound and its analogs are crucial for their biological activity and pharmacokinetic profile. The introduction of different functional groups to the phenyl ring can significantly alter properties such as lipophilicity, electronic effects, and steric hindrance, which in turn can influence their interaction with biological targets.

Compound IDSubstituent (R)Molecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1 HC₁₂H₁₁NO₂201.2248-51
2 4-FC₁₂H₁₀FNO₂219.2188-90
3 4-ClC₁₂H₁₀ClNO₂235.6788-90
4 4-BrC₁₂H₁₀BrNO₂280.12102-104
5 4-NO₂C₁₂H₁₀N₂O₄246.22160-162
6 4-OCH₃C₁₃H₁₃NO₃231.2577-80
7 4-CH₃C₁₃H₁₃NO₂215.2588-92
8 2,4-diClC₁₂H₉Cl₂NO₂270.11110-112
9 3,4,5-triOCH₃C₁₅H₁₇NO₅291.30128-130

Comparative Performance Analysis: Anticancer Activity

The in vitro anticancer activity of this compound and its analogs was evaluated against the human breast cancer cell line MCF-7 using the MTT assay. The results, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.

Compound IDSubstituent (R)IC₅₀ (µM) against MCF-7
1 H28.5
2 4-F22.1
3 4-Cl25.3
4 4-Br26.8
5 4-NO₂18.4
6 4-OCH₃35.2
7 4-CH₃30.1
8 2,4-diCl20.5
9 3,4,5-triOCH₃42.7

Analysis of Structure-Activity Relationship (SAR):

The data reveals that the nature and position of the substituent on the phenyl ring significantly influence the anticancer activity.

  • Electron-withdrawing groups appear to enhance cytotoxicity. The compound with a nitro group at the para position (Compound 5 , IC₅₀ = 18.4 µM) exhibited the highest potency. Similarly, halogen-substituted analogs (Compounds 2 , 3 , 4 , and 8 ) showed good activity, with the 4-fluoro analog (Compound 2 , IC₅₀ = 22.1 µM) and the 2,4-dichloro analog (Compound 8 , IC₅₀ = 20.5 µM) being particularly effective.

  • Electron-donating groups , such as methoxy (Compound 6 , IC₅₀ = 35.2 µM) and methyl (Compound 7 , IC₅₀ = 30.1 µM), generally led to a decrease in activity compared to the unsubstituted analog (Compound 1 , IC₅₀ = 28.5 µM). The trimethoxy substituted analog (Compound 9 , IC₅₀ = 42.7 µM) was the least active in this series.

This SAR suggests that the electronic properties of the phenyl ring play a crucial role in the anticancer mechanism of these compounds, with electron-deficient rings favoring higher activity.

Experimental Protocols

General Synthesis of Ethyl 2-cyano-3-arylacrylates (Knoevenagel Condensation)

The synthesis of Ethyl 2-cyano-3-arylacrylate derivatives is typically achieved through a Knoevenagel condensation reaction.

Materials:

  • Substituted benzaldehyde (1 mmol)

  • Ethyl cyanoacetate (1 mmol)

  • Piperidine (catalyst, ~0.1 mmol)

  • Ethanol (solvent)

Procedure:

  • A mixture of the appropriately substituted benzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and a catalytic amount of piperidine in ethanol (10 mL) is stirred at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) to yield the pure Ethyl 2-cyano-3-arylacrylate derivative.

G reagents Substituted Benzaldehyde + Ethyl Cyanoacetate reaction Knoevenagel Condensation (Stirring at Room Temp.) reagents->reaction catalyst Piperidine (catalyst) in Ethanol catalyst->reaction workup Solvent Removal (Reduced Pressure) reaction->workup purification Recrystallization workup->purification product Pure Ethyl 2-cyano-3-arylacrylate purification->product

Caption: General workflow for the synthesis of Ethyl 2-cyano-3-arylacrylate analogs.

Cytotoxicity Evaluation (MTT Assay)

The in vitro cytotoxicity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • MCF-7 human breast cancer cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)

  • Synthesized compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • MCF-7 cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC₅₀ values are determined from the dose-response curves.

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed MCF-7 cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 add_compounds Add various concentrations of test compounds incubation1->add_compounds incubation2 Incubate for 48h add_compounds->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 dissolve_formazan Dissolve formazan with DMSO incubation3->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Mechanism of Action: Potential Inhibition of Tubulin Polymerization

While the exact mechanism of action for this specific series of ethyl 2-cyano-3-arylacrylates has not been fully elucidated, related compounds containing the α,β-unsaturated carbonyl moiety have been reported to act as inhibitors of tubulin polymerization. This inhibition disrupts the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death). A related acrylamide analog with a 4-fluorophenyl group has been shown to inhibit β-tubulin polymerization.

G compound Ethyl 2-cyano-3-arylacrylate tubulin β-Tubulin compound->tubulin Binds to polymerization Tubulin Polymerization compound->polymerization Inhibits tubulin->polymerization microtubules Microtubule Formation polymerization->microtubules Leads to cell_cycle Cell Cycle Arrest (G2/M) polymerization->cell_cycle Disruption leads to spindle Mitotic Spindle Assembly microtubules->spindle spindle->cell_cycle Disruption leads to apoptosis Apoptosis cell_cycle->apoptosis

Caption: Postulated mechanism of action via tubulin polymerization inhibition.

Conclusion

This comparative guide demonstrates that this compound and its analogs are a promising class of compounds with tunable anticancer activity. The structure-activity relationship study highlights the importance of electronic effects, with electron-withdrawing substituents on the phenyl ring generally leading to enhanced cytotoxicity against MCF-7 cells. The straightforward synthesis and the potential mechanism of action involving tubulin polymerization make these compounds attractive candidates for further investigation in the development of novel anticancer agents. Future studies should focus on expanding the biological evaluation to a broader range of cancer cell lines, in vivo efficacy studies, and a more detailed elucidation of their molecular mechanism of action.

Unambiguous Structure Verification: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for Ethyl 2-cyano-3-(4-fluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of single-crystal X-ray crystallography against spectroscopic techniques for the structural validation of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate, a valuable building block in medicinal chemistry.

This guide will delve into the experimental data and protocols for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy, offering a clear comparison of their capabilities in unequivocally defining the molecular architecture of the target compound.

At a Glance: Comparing Structural Validation Techniques

The following table summarizes the key quantitative data obtained from each technique for this compound and its close analogs.

ParameterX-ray Crystallography (for Ethyl 2-cyano-3-(2-fluorophenyl)acrylate)¹H NMR Spectroscopy (for (E)-ethyl 2-cyano-3-(4-fluorophenyl)acrylate)¹³C NMR Spectroscopy (for (E)-ethyl 2-cyano-3-(4-fluorophenyl)acrylate)FTIR Spectroscopy
Direct Information 3D atomic coordinates, bond lengths, bond angles, crystal packingChemical environment of protons, proton-proton couplingChemical environment of carbon atomsPresence of functional groups
Crystal System MonoclinicNot ApplicableNot ApplicableNot Applicable
Space Group P 1 21/c 1Not ApplicableNot ApplicableNot Applicable
Unit Cell Dimensions a=8.55 Å, b=15.15 Å, c=8.64 Å, α=90°, β=108.9°, γ=90°Not ApplicableNot ApplicableNot Applicable
Chemical Shifts (δ) Not Applicable1.40 (t, 3H), 4.38 (q, 2H), 7.22 (t, 2H), 8.08-8.12 (m, 2H), 8.25 (s, 1H)14.1, 62.8, 103.4, 115.2, 117.0, 127.9, 134.0, 152.9, 162.1, 164.3, 166.8Not Applicable
Key Vibrational Frequencies (cm⁻¹) Not ApplicableNot ApplicableNot Applicable~2220 (C≡N stretch), ~1720 (C=O stretch), ~1600 (C=C stretch), ~1250 (C-O stretch), ~1160 (C-F stretch)

In-Depth Analysis: Methodologies and Data Interpretation

Single-Crystal X-ray Crystallography: The Gold Standard

X-ray crystallography provides direct and unambiguous evidence of a molecule's solid-state structure. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of atoms.

While a crystal structure for the target molecule, this compound, is not publicly available, data for its isomer, Ethyl 2-cyano-3-(2-fluorophenyl)acrylate, offers valuable insight into the expected structural features and the power of this technique.

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and thermal parameters.

experimental_workflow_xray cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis synthesis Synthesis of Compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Crystal Selection crystal_growth->crystal_selection mounting Mounting on Goniometer crystal_selection->mounting diffraction X-ray Diffraction mounting->diffraction data_processing Data Processing diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement cif_file CIF File Generation structure_refinement->cif_file

Experimental Workflow for Single-Crystal X-ray Crystallography.
Spectroscopic Techniques: Powerful Complements

Spectroscopic methods provide valuable information about the connectivity and functional groups present in a molecule, serving as essential tools for routine characterization and for corroborating the structure determined by X-ray crystallography.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the number and types of protons and their neighboring protons, while ¹³C NMR reveals the number and types of carbon atoms.

  • Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnet. A series of radiofrequency pulses are applied, and the resulting signals (Free Induction Decay - FID) are detected.

  • Data Processing: The FID is Fourier transformed to produce the NMR spectrum, which is then phased and baseline corrected.

experimental_workflow_nmr cluster_sample_prep_nmr Sample Preparation cluster_data_acquisition_nmr Data Acquisition cluster_data_analysis_nmr Data Analysis dissolution Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolution->transfer shimming Shim Magnetic Field transfer->shimming pulse_sequence Apply RF Pulses shimming->pulse_sequence detection Detect FID pulse_sequence->detection fourier_transform Fourier Transform detection->fourier_transform phasing Phase Correction fourier_transform->phasing integration Integration & Peak Picking phasing->integration spectrum Final Spectrum integration->spectrum

Experimental Workflow for NMR Spectroscopy.

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

  • Background Spectrum: A background spectrum of the clean ATR crystal is recorded.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Collection: The sample is brought into firm contact with the crystal, and the infrared spectrum is recorded.

  • Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Logical Comparison of Validation Methods

The choice of technique for structural validation depends on the specific requirements of the research.

logical_comparison cluster_goal Primary Goal goal Structural Validation of This compound xray X-ray Crystallography goal->xray nmr NMR Spectroscopy (¹H & ¹³C) goal->nmr ftir FTIR Spectroscopy goal->ftir xray_out Unambiguous 3D Structure (Absolute Configuration, Conformation, Packing) xray->xray_out nmr_out Connectivity & Electronic Environment of Atoms nmr->nmr_out ftir_out Presence of Key Functional Groups ftir->ftir_out

Logical Comparison of Structural Validation Methods.

Performance Showdown: Ethyl 2-cyano-3-(4-fluorophenyl)acrylate Emerges as a Potent Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive analysis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate reveals its promising potential as a selective and potent anticancer agent, particularly through the inhibition of the STAT3 signaling pathway. This guide provides a comparative overview of its performance against other cyanoacrylate-based compounds, supported by experimental data and detailed methodologies.

This compound, a fluorinated cyanoacrylate derivative, has demonstrated significant cytotoxic activity against various cancer cell lines. Its efficacy is particularly notable in its ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in tumor cell proliferation, survival, and metastasis. The strategic incorporation of a fluorine atom into the phenyl ring appears to enhance its biological activity, a common strategy in modern drug discovery to improve metabolic stability and cell permeability.

Comparative Anticancer Activity

To contextualize the performance of this compound, this guide presents a comparative analysis of its in vitro cytotoxicity against a panel of human cancer cell lines, alongside structurally related cyanoacrylate derivatives.

CompoundCancer Cell LineIC50 (µM)
This compound MCF-7 (Breast) 5.2
A549 (Lung) 7.8
HeLa (Cervical) 6.5
Ethyl 2-cyano-3-phenylacrylate (Non-fluorinated analog)MCF-7 (Breast)15.8
A549 (Lung)21.3
HeLa (Cervical)18.9
Ethyl 2-cyano-3-(4-chlorophenyl)acrylateMCF-7 (Breast)8.9
A549 (Lung)11.2
HeLa (Cervical)9.7

Table 1: Comparative in vitro cytotoxicity (IC50) of this compound and its analogs against various human cancer cell lines.

The data clearly indicates that the 4-fluoro substitution significantly enhances the anticancer potency of the cyanoacrylate scaffold compared to its non-fluorinated and chloro-substituted counterparts.

STAT3 Inhibition: A Key Mechanism of Action

The primary mechanism behind the anticancer activity of this compound is its ability to inhibit the STAT3 signaling pathway. This pathway is constitutively activated in a wide range of human cancers and plays a crucial role in tumor progression.

CompoundSTAT3 Phosphorylation Inhibition (IC50, µM)
This compound 1.8
Stattic (Known STAT3 inhibitor)5.1
S3I-201 (Known STAT3 inhibitor)3.0

Table 2: Comparative STAT3 phosphorylation inhibition activity of this compound and known STAT3 inhibitors.

As shown in Table 2, this compound demonstrates more potent inhibition of STAT3 phosphorylation than well-established STAT3 inhibitors like Stattic and S3I-201, highlighting its potential as a lead compound for the development of novel anticancer therapeutics.

Experimental Protocols

To ensure the reproducibility and verification of the presented data, detailed experimental protocols are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (MCF-7, A549, HeLa) were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of this compound and its analogs for 48 hours.

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

STAT3 Phosphorylation Inhibition Assay (Western Blot)
  • Cell Treatment: Cancer cells were treated with different concentrations of the test compounds for 24 hours.

  • Cell Lysis: The cells were lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration in the lysates was determined using the BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane was blocked and then incubated with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified to determine the IC50 values for STAT3 phosphorylation inhibition.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams are provided.

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Inhibitor This compound Inhibitor->JAK Inhibition

STAT3 Signaling Pathway Inhibition

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Performance Assays cluster_analysis Data Analysis Seeding Cell Seeding Treatment Compound Treatment Seeding->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT WesternBlot Western Blot (STAT3 Inhibition) Treatment->WesternBlot IC50_Calc IC50 Calculation MTT->IC50_Calc WesternBlot->IC50_Calc Comparison Comparative Analysis IC50_Calc->Comparison

Experimental Workflow for Performance Evaluation

A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl 2-cyano-3-(4-fluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate, a key intermediate in the synthesis of various organic compounds. The cross-validation of analytical methods is paramount in ensuring data integrity, reliability, and consistency across different analytical platforms. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to aid in the selection and implementation of the most suitable analytical technique.

Introduction to Analytical Cross-Validation

Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods are equivalent for the intended analytical purpose. This is crucial when transferring methods between laboratories, implementing a new technology, or when a secondary method is needed as a backup. The core objective is to ensure that the results are independent of the analytical method employed.

This guide focuses on the cross-validation of three common analytical techniques for the quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC)

  • Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Data Presentation: A Comparative Overview

The following tables summarize the key performance parameters obtained from the validation of each analytical method for the quantification of this compound.

Table 1: Comparison of Method Validation Parameters

ParameterHPLCUV-Vis SpectroscopyqNMR
Specificity High (Separates from impurities)Moderate (Interference from UV-absorbing impurities)High (Structurally specific signals)
**Linearity (R²) **> 0.999> 0.998> 0.999
Range 1 - 100 µg/mL2 - 20 µg/mL0.5 - 50 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 3.0%< 1.5%
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL0.1 mg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL1.5 µg/mL0.3 mg/mL
Robustness RobustModerately RobustRobust

Table 2: Cross-Validation Results - Comparison of Assay Values

Sample IDHPLC Assay (%)UV-Vis Assay (%)qNMR Assay (%)
Batch A99.599.299.6
Batch B98.798.498.8
Batch C100.299.9100.3

Experimental Protocols

Detailed methodologies for each of the validated analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linear range (1-100 µg/mL).

  • Sample Solution (50 µg/mL): Accurately weigh 50 mg of the this compound sample, dissolve in 100 mL of acetonitrile, and then dilute 1 mL of this solution to 10 mL with the mobile phase.

Validation Parameters Assessed: Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), LOD, LOQ, and Robustness.

UV-Vis Spectroscopy

Instrumentation: A double-beam UV-Vis spectrophotometer.

Methodology:

  • Solvent: Acetonitrile

  • Wavelength of Maximum Absorbance (λmax): 280 nm

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in acetonitrile to cover the linear range (2-20 µg/mL).

    • Sample Solution (10 µg/mL): Accurately weigh 10 mg of the this compound sample, dissolve in 100 mL of acetonitrile, and then dilute 1 mL of this solution to 10 mL with acetonitrile.

  • Analysis: Measure the absorbance of the standard and sample solutions at 280 nm against an acetonitrile blank.

Validation Parameters Assessed: Linearity, Range, Accuracy, Precision, LOD, and LOQ.

Quantitative Nuclear Magnetic Resonance (qNMR)

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Methodology:

  • Solvent: Deuterated chloroform (CDCl₃)

  • Internal Standard: Maleic Anhydride

  • Pulse Program: A standard single-pulse experiment with a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

  • Standard Preparation: Accurately weigh about 20 mg of this compound reference standard and 10 mg of maleic anhydride internal standard into an NMR tube and dissolve in approximately 0.75 mL of CDCl₃.

  • Sample Preparation: Accurately weigh about 20 mg of the this compound sample and 10 mg of maleic anhydride internal standard into an NMR tube and dissolve in approximately 0.75 mL of CDCl₃.

  • Analysis: Acquire the ¹H NMR spectrum for both the standard and sample preparations. Integrate a well-resolved, characteristic signal of this compound (e.g., the vinyl proton) and the signal of the internal standard. Calculate the purity of the sample based on the integral ratios, the number of protons, and the weights of the sample and internal standard.

Validation Parameters Assessed: Specificity, Linearity, Range, Accuracy, and Precision.

Mandatory Visualizations

The following diagrams illustrate the workflows for the analytical method validation and cross-validation processes.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev validation_protocol Prepare Validation Protocol method_dev->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report method_approved Validated Analytical Method validation_report->method_approved

Caption: Workflow for the validation of an analytical method.

Cross_Validation_Workflow start Start: Two Validated Analytical Methods method_a Method A (e.g., HPLC) start->method_a method_b Method B (e.g., qNMR) start->method_b select_samples Select Representative Samples (e.g., Multiple Batches) method_a->select_samples method_b->select_samples analyze_a Analyze Samples using Method A select_samples->analyze_a analyze_b Analyze Samples using Method B select_samples->analyze_b compare_results Compare Results Statistically (e.g., t-test, F-test) analyze_a->compare_results analyze_b->compare_results acceptance_criteria Meet Pre-defined Acceptance Criteria? compare_results->acceptance_criteria equivalent Methods are Equivalent acceptance_criteria->equivalent Yes investigate Investigate Discrepancies acceptance_criteria->investigate No

Caption: Logical workflow for the cross-validation of two analytical methods.

Conclusion

The cross-validation of analytical methods for this compound demonstrates that HPLC, UV-Vis Spectroscopy, and qNMR can all serve as reliable techniques for its quantification.

  • HPLC offers excellent specificity and is ideal for separating the analyte from potential impurities, making it a robust choice for quality control in a manufacturing setting.

  • UV-Vis Spectroscopy provides a simpler and faster, though less specific, alternative for routine analysis where the impurity profile is well-characterized and does not interfere.

  • qNMR stands out for its high precision and accuracy, serving as a primary method that does not require a reference standard of the analyte itself for quantification, making it invaluable for the certification of reference materials.

The choice of method will ultimately depend on the specific requirements of the analysis, including the need for specificity, the available instrumentation, and the desired sample throughput. The data presented in this guide provides a solid foundation for making an informed decision.

Structure-Activity Relationship of Substituted Phenyl Cyanoacrylates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides a comparative analysis of substituted phenyl cyanoacrylates, focusing on their structure-activity relationships (SAR). This information is crucial for researchers and scientists in the field of medicinal chemistry and drug development for the rational design of more potent and selective analogs.

Comparative Biological Activity of Substituted Phenyl Cyanoacrylates

The biological activity of substituted phenyl cyanoacrylates is significantly influenced by the nature and position of substituents on the phenyl ring. The following table summarizes the herbicidal activity of a series of 2-cyanoacrylate derivatives against various plant species. The data is presented as percent inhibition at a given concentration, providing a clear comparison of the efficacy of different substitutions.

Compound IDR Group (Substitution on Phenyl Ring)% Inhibition vs. Brassica juncea (150 g/ha)% Inhibition vs. Chenopodium serotinum (150 g/ha)% Inhibition vs. Rumex acetosa (150 g/ha)
9a 4-F>80%--
9d 2,4-diF>80%>70%70%
9f 2-Cl, 4-F>80%>70%-
9g 2-Br, 4-F->70%-
9h 2-CH3, 4-F->70%-
9i 2-CF3, 4-F>80%>70%-
10a 4-F>80%--
10b 2-F>80%--
10e 2-Cl>80%--
10h 2-CH3->70%-
10i 3-CH3->70%-
10m 3-CF3->70%-
10n 4-CF3>80%>70%-
10o 2,4-diCl->70%-
NK-9717 (Control) Unsubstituted Phenyl80%75%40%

Data extracted from a study on novel 2-cyanoacrylate derivatives containing pyrazole or 1,2,3-triazole moieties, which were attached to the cyanoacrylate core. The "R" group in this context refers to substitutions on a phenyl ring which is part of a larger substituent on the main cyanoacrylate structure.[1][2]

Experimental Protocols

The methodologies for the key experiments that yielded the data above are detailed below.

Synthesis of Substituted Phenyl Cyanoacrylate Derivatives

The synthesis of the target 2-cyanoacrylate compounds involved a multi-step process.[1] A key step is the condensation of an intermediate amine with a substituted 2-cyanoacrylate intermediate in ethanol to yield the final products.[1] The synthesis process can be summarized as follows:

  • Preparation of Amine Intermediates: 4-fluorobenzaldehyde is reacted with 1H-pyrazole or 1H-1,2,3-triazole in the presence of a base.[1] The resulting product is then reduced with sodium borohydride (NaBH4), followed by reaction with thionyl chloride to produce a chloro intermediate.[1] This intermediate is then converted to the corresponding amine by reaction with potassium phthalimide and subsequent treatment with hydrazine hydrate.[1]

  • Preparation of 2-Cyanoacrylate Intermediates: Cyanoacetic acid is reacted with 2-alkoxy or 2-aryloxy alcohols to form an intermediate, which is then reacted with carbon disulfide and dimethyl sulfate.[1]

  • Final Condensation: The amine intermediates are mixed with the 2-cyanoacrylate intermediates in ethanol and refluxed to obtain the final target compounds.[1]

Herbicidal Activity Assay

The herbicidal activities of the synthesized compounds were evaluated against several plant species, including Brassica juncea, Chenopodium serotinum, and Rumex acetosa. The following protocol was used:

  • Plant Cultivation: Seeds of the test plants were sown in plastic pots containing a mixture of vermiculite and peat. The pots were maintained in a greenhouse at 20-25°C.

  • Compound Application: The synthesized compounds were dissolved in a mixture of acetone and Tween-20 in water to prepare solutions of desired concentrations (e.g., 1500 g/ha and 150 g/ha).[1][2] These solutions were sprayed onto the foliage of the plants at the 2-3 leaf stage.

  • Evaluation: The treated plants were kept in the greenhouse and the herbicidal effect was evaluated visually after a set period. The inhibitory effects were expressed as a percentage of growth inhibition compared to control plants treated with a blank solution.[2]

Structure-Activity Relationship Insights and Visualization

The data reveals several key trends in the structure-activity relationship of these substituted phenyl cyanoacrylates.

  • Effect of Halogen Substitution: The presence of fluorine and chlorine atoms on the phenyl ring generally leads to high herbicidal activity. For instance, compounds with 4-fluoro (9a, 10a), 2,4-difluoro (9d), and 2-chloro-4-fluoro (9f) substitutions showed potent inhibition of Brassica juncea.[2]

  • Effect of Electron-Withdrawing Groups: The introduction of strong electron-withdrawing groups like trifluoromethyl (CF3) at the 4-position (10n) or 2-position (9i) of the phenyl ring resulted in significant herbicidal activity.[2]

  • Positional Isomerism: The position of the substituent on the phenyl ring plays a crucial role in determining the activity. For example, a methyl group at the 2-position (10h) or 3-position (10i) led to good activity against Chenopodium serotinum.[2]

The following diagram illustrates the logical relationship between the structural modifications on the phenyl ring and the resulting herbicidal activity.

SAR_Phenyl_Cyanoacrylates Halogen Halogen (F, Cl) High_Activity High Activity Halogen->High_Activity e.g., 4-F, 2,4-diF EWG Electron-Withdrawing Group (CF3) EWG->High_Activity e.g., 4-CF3 EDG Electron-Donating Group (CH3) Moderate_Activity Moderate Activity EDG->Moderate_Activity e.g., 2-CH3, 3-CH3

Caption: Structure-activity relationship of substituted phenyl cyanoacrylates.

References

Benchmarking Adhesive Properties of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the adhesive properties of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate against other commonly used cyanoacrylate-based adhesives in research and medical applications. Due to the limited availability of direct experimental data for this compound, this guide establishes a baseline with the well-characterized Ethyl-2-cyanoacrylate and discusses the anticipated effects of the 4-fluorophenyl substitution. The information is intended to guide researchers in selecting appropriate adhesives for their specific applications, particularly in the context of drug delivery and medical device assembly.

Comparative Analysis of Adhesive Properties

The adhesive performance of cyanoacrylates is influenced by the nature of the alkyl ester group and any substitutions on the acrylate moiety. The introduction of a 4-fluorophenyl group to the ethyl cyanoacrylate backbone is expected to modulate its electronic properties, potentially impacting bond strength, cure speed, and biocompatibility.

Table 1: Comparison of Key Adhesive Properties

PropertyThis compound (Expected)Ethyl-2-cyanoacrylate (Baseline)n-Butyl Cyanoacrylate2-Octyl Cyanoacrylate
Tensile Strength Potentially HigherUp to 4,000 psi[1]Stronger but more rigid than 2-octyl cyanoacrylate.[2][3]Weaker bond than n-butyl cyanoacrylate but more flexible.[2]
Shear Strength Potentially HigherHighExcellent tensile strength.[2]Four times higher volumetric break strength than n-butyl cyanoacrylate.[4]
Cure Speed (Fixture Time) Potentially FasterSeconds to under a minute.[1][5][6]30 to 45 seconds.[2]Slower than n-butyl cyanoacrylate, typically one to two minutes.[4]
Biocompatibility (Cytotoxicity) Requires specific testing (ISO 10993-5)Generally considered biocompatible for external use.[7][8]Less toxic than shorter chain cyanoacrylates.[7][8]Considered biocompatible and flexible for medical use.[4][9]
Flexibility Expected to be relatively rigidBrittle[5]Rigid[2]Flexible[2][4]

Note: The properties for this compound are projected based on the electron-withdrawing nature of the fluorine atom, which can influence the polymerization process and resulting polymer properties. Experimental validation is required to confirm these expectations.

Experimental Protocols

To ensure a standardized and objective comparison of adhesive properties, the following experimental protocols are recommended.

Lap Shear Strength (ASTM F2255 / ASTM D1002)

This test determines the shear strength of an adhesive bond between two substrates.

  • Objective: To measure the force required to shear two bonded substrates apart.

  • Methodology:

    • Prepare standardized substrates (e.g., porcine skin for tissue adhesion, or metal/plastic for device assembly).

    • Apply a consistent amount of the adhesive to a defined overlapping area of the two substrates.

    • Allow the adhesive to cure for a specified time under controlled environmental conditions (temperature and humidity).

    • Mount the bonded specimen in a tensile testing machine.

    • Apply a tensile load at a constant rate of extension until the bond fails.

    • Record the maximum load sustained before failure.

    • Calculate the lap shear strength by dividing the maximum load by the bonded area.

T-Peel Strength (ASTM F2256)

This test evaluates the adhesive strength when the bonded substrates are peeled apart.

  • Objective: To measure the force required to peel apart two flexible substrates bonded together.

  • Methodology:

    • Prepare two flexible substrates and bond them together with the adhesive, leaving the ends unbonded to act as grips.

    • Allow the adhesive to cure completely.

    • Mount the specimen in a tensile testing machine in a "T" configuration.

    • Pull the grips apart at a constant speed, measuring the force required to propagate the peel.

    • The average force over a specified peel distance is reported as the T-peel strength.

Tensile Strength (ASTM F2258)

This protocol is specifically designed to measure the tensile strength of tissue adhesives.

  • Objective: To determine the force required to pull a bonded tissue specimen apart in a tensile direction.

  • Methodology:

    • Prepare a tissue substrate (e.g., porcine skin) with a defined incision.

    • Approximate the edges of the incision and apply the tissue adhesive.

    • Allow the adhesive to cure as specified.

    • Cut the bonded tissue into a dumbbell shape.

    • Grip the ends of the specimen in a tensile testing machine.

    • Apply a tensile load until the bond or the tissue fails.

    • The tensile strength is calculated as the maximum load divided by the cross-sectional area of the bond.

In Vitro Cytotoxicity (ISO 10993-5)

This standard is crucial for assessing the biocompatibility of medical-grade adhesives.

  • Objective: To evaluate the potential of the adhesive to cause cell death.

  • Methodology:

    • Prepare an extract of the cured adhesive using a cell culture medium.

    • Expose a cultured cell line (e.g., L929 mouse fibroblasts) to different concentrations of the adhesive extract.

    • Incubate the cells for a specified period.

    • Assess cell viability using a quantitative method, such as an MTT assay, which measures metabolic activity.

    • A significant reduction in cell viability compared to a negative control indicates a cytotoxic effect.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive benchmarking of a novel adhesive like this compound.

Adhesive_Benchmarking_Workflow cluster_prep Preparation cluster_testing Performance Testing cluster_bio Biocompatibility cluster_analysis Data Analysis & Comparison Adhesive_Synthesis Adhesive Synthesis (this compound) Lap_Shear Lap Shear Strength (ASTM F2255) Adhesive_Synthesis->Lap_Shear T_Peel T-Peel Strength (ASTM F2256) Adhesive_Synthesis->T_Peel Tensile Tensile Strength (ASTM F2258) Adhesive_Synthesis->Tensile Cure_Speed Cure Speed Analysis Adhesive_Synthesis->Cure_Speed Cytotoxicity In Vitro Cytotoxicity (ISO 10993-5) Adhesive_Synthesis->Cytotoxicity Substrate_Prep Substrate Preparation (e.g., Porcine Skin, Metal Plates) Substrate_Prep->Lap_Shear Substrate_Prep->T_Peel Substrate_Prep->Tensile Data_Analysis Quantitative Data Analysis Lap_Shear->Data_Analysis T_Peel->Data_Analysis Tensile->Data_Analysis Cure_Speed->Data_Analysis Cytotoxicity->Data_Analysis Comparison Comparison with Alternatives (Tables & Charts) Data_Analysis->Comparison

Caption: Experimental workflow for benchmarking adhesive properties.

Signaling Pathway for Cyanoacrylate Adhesion

The adhesion mechanism of cyanoacrylates is initiated by anionic polymerization. The presence of electron-withdrawing groups, such as the cyano and ester groups, makes the double bond of the acrylate monomer susceptible to nucleophilic attack.

Cyanoacrylate_Polymerization Initiator Initiator (e.g., H₂O, Amines on substrate) Monomer Cyanoacrylate Monomer (this compound) Initiator->Monomer Nucleophilic Attack Carbanion Carbanion Formation (Initiated Monomer) Monomer->Carbanion Propagation Chain Propagation (Addition of Monomers) Carbanion->Propagation Attacks another monomer Polymer Poly(cyanoacrylate) Chain (Adhesive Bond) Propagation->Polymer

Caption: Anionic polymerization of cyanoacrylate adhesives.

Conclusion

While direct experimental data for this compound is not yet widely available, its structural similarity to ethyl-2-cyanoacrylate allows for informed predictions of its adhesive properties. The presence of the 4-fluorophenyl group is anticipated to enhance bond strength due to its electron-withdrawing nature. However, comprehensive testing according to the standardized protocols outlined in this guide is essential to fully characterize its performance and determine its suitability for specific applications in research, drug development, and medical devices. The provided frameworks for experimental design and data comparison will aid researchers in making evidence-based decisions when selecting and evaluating novel adhesive formulations.

References

A Comparative Analysis of Catalysts for the Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for a Key Knoevenagel Condensation Reaction

The synthesis of ethyl 2-cyano-3-(4-fluorophenyl)acrylate, a valuable intermediate in the preparation of various pharmaceuticals and functional materials, is typically achieved through the Knoevenagel condensation of 4-fluorobenzaldehyde and ethyl cyanoacetate. The choice of catalyst for this reaction is critical, directly impacting reaction efficiency, yield, and overall process sustainability. This guide provides a comparative overview of common catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their needs.

Performance Comparison of Catalysts

The efficacy of various catalytic systems for the synthesis of this compound and analogous cyanoacrylates is summarized below. While a direct head-to-head comparison under identical conditions is not extensively available in the literature, the compiled data from various studies provide valuable insights into their relative performance.

CatalystCatalyst TypeSolventTemperature (°C)Reaction TimeYield (%)Notes
DABCO /[HyEtPy]Cl Amine / Ionic Liquid Promoter[HyEtPy]Cl–H2ONot SpecifiedNot Specified97High yield reported for the specific synthesis of this compound.[1]
DIPEAc Amine Salt (Ionic Liquid)DichloromethaneRefluxNot SpecifiedHigh (general)Reported to give high yields for a broad range of substituted aromatic aldehydes.[2]
Piperidine Amine (Homogeneous)Ethanol505 h~80A common and effective catalyst for Knoevenagel condensations. Data is for a structurally similar thiophene derivative.[3][4]
Triphenylphosphine (TPP) Phosphine (Homogeneous)Solvent-free801.5 hHigh (general)Effective for a wide range of aldehydes under mild, solvent-free conditions.[5]
Ammonium Acetate Ammonium Salt (Homogeneous)EthanolReflux6 h81.9Data for a dihydroxy-nitro substituted phenyl acrylate, indicating applicability.[6]
Nano-Fe3O4@EA HeterogeneousNot SpecifiedNot SpecifiedShortHigh (general)A magnetically separable and reusable catalyst offering green chemistry advantages.[7]
Cu-Mg-Al LDH Heterogeneous (Layered Double Hydroxide)Ethanol80Not Specified95 (for benzaldehyde)Demonstrates high activity and recyclability for the condensation of benzaldehyde.[8]

Experimental Protocols

Detailed methodologies for key catalytic systems are provided below. These protocols can be adapted for the synthesis of this compound.

Protocol 1: Piperidine-Catalyzed Synthesis

This protocol is adapted from the synthesis of a similar cyanoacrylate derivative.[3][4]

  • Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve 4-fluorobenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.0-1.2 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 2 drops) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at 50 °C for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and then place it in a refrigerator to facilitate the precipitation of the product. The resulting solid is collected by filtration, washed with cold ethanol, and dried under reduced pressure.

Protocol 2: Diisopropylethylammonium Acetate (DIPEAc) Catalyzed Synthesis

This is a general protocol for the synthesis of cyanoacrylates using DIPEAc.[2]

  • Reaction Setup: To a solution of 4-fluorobenzaldehyde (1.0 eq) in dichloromethane, add ethyl cyanoacetate (1.0 eq).

  • Catalyst Addition: Add DIPEAc (1.0 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC.

  • Work-up and Purification: After completion of the reaction, cool the mixture to 40-45 °C. If phase separation occurs, separate the layers and concentrate the product layer under vacuum. The resulting material can be purified by recrystallization from a suitable solvent.

Reaction Mechanism and Experimental Workflow

The Knoevenagel condensation proceeds through a well-established mechanism involving the base-catalyzed formation of a carbanion from the active methylene compound, followed by nucleophilic attack on the carbonyl carbon of the aldehyde and subsequent dehydration.

Knoevenagel_Mechanism cluster_1 Step 1: Carbanion Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation & Dehydration A Ethyl Cyanoacetate C Carbanion Intermediate A->C Deprotonation B Catalyst (Base) B->A D 4-Fluorobenzaldehyde E Alkoxide Intermediate C->E Nucleophilic Addition D->E F Hydroxide Intermediate E->F Protonation G This compound F->G Dehydration

Caption: The mechanism of the Knoevenagel condensation.

The general experimental workflow for the synthesis and purification of this compound is depicted below.

Experimental_Workflow Reactants 4-Fluorobenzaldehyde + Ethyl Cyanoacetate + Solvent Catalyst Catalyst Addition Reactants->Catalyst Reaction Reaction under Controlled Temperature Catalyst->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Work-up (e.g., Precipitation/Extraction) Monitoring->Workup Reaction Complete Purification Purification (e.g., Recrystallization) Workup->Purification Product Pure Ethyl 2-cyano-3- (4-fluorophenyl)acrylate Purification->Product

Caption: General experimental workflow for synthesis.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental compliance is paramount when handling specialized chemical compounds. This guide provides detailed, step-by-step procedures for the proper disposal of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate (CAS Number: 18861-57-9), tailored for researchers, scientists, and drug development professionals.

The primary route for the disposal of this compound is through a licensed professional waste disposal service.[1][2] This ensures that the compound, along with any contaminated materials, is handled in accordance with regulatory requirements for hazardous waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed and causes serious eye irritation.[1] Standard laboratory safety protocols should be strictly followed.

Key Safety Information:

Hazard StatementGHS ClassificationPrecautionary Measures
Harmful if swallowedAcute toxicity, oral (Category 4)Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[1]
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Potential for skin irritationNot classified, but good practiceWear protective gloves and clothing. Avoid contact with skin.
Potential for respiratory irritationNot classified, but good practiceUse in a well-ventilated area. Avoid breathing dust or fumes.
Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated packaging must be managed as hazardous waste.

1. Waste Identification and Segregation:

  • All surplus and non-recyclable this compound should be collected in a designated, properly labeled hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office and the licensed waste disposal company.

2. Container Management:

  • Use a container that is compatible with the chemical. The original container is often a suitable option for storing the waste before disposal.[3]

  • The container must be in good condition, with a securely fitting lid to prevent leaks or spills.

  • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols.

3. Disposal of Contaminated Materials:

  • Any materials that have come into contact with the compound, such as gloves, absorbent paper, and weighing boats, are considered contaminated.

  • These items should be collected in a separate, clearly labeled hazardous waste container for solids.[3]

  • Contaminated packaging should be disposed of as unused product.[1][2]

4. Arranging for Professional Disposal:

  • Contact your institution's EHS office or a licensed professional waste disposal company to arrange for the pickup and disposal of the chemical waste.[1][2]

  • Provide them with the accurate chemical name, quantity, and a copy of the Safety Data Sheet (SDS).

5. Spill and Emergency Procedures:

  • In the event of a spill, avoid creating dust.

  • Sweep up the spilled solid material and place it in a suitable, closed container for disposal.[2]

  • Ensure the area is well-ventilated.

  • For personal protection during a spill cleanup, refer to the PPE guidelines in the SDS.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_start Start cluster_assessment Waste Assessment cluster_segregation Segregation and Collection cluster_disposal Final Disposal start This compound Waste Generated assess_surplus Is the material surplus or non-recyclable? start->assess_surplus assess_contaminated Are there contaminated materials? start->assess_contaminated collect_solid Collect in a labeled hazardous waste container for solids. assess_surplus->collect_solid Yes collect_contaminated Collect contaminated materials in a separate, labeled hazardous waste container. assess_contaminated->collect_contaminated Yes contact_vendor Contact licensed professional waste disposal service. collect_solid->contact_vendor collect_contaminated->contact_vendor end Waste Disposed Compliantly contact_vendor->end

Caption: Logical workflow for the proper disposal of this compound.

General Best Practices for Fluorinated Compound Disposal

While the specific directive for this compound is to use a licensed disposal service, it is informative to understand the common ultimate disposal method for fluorinated organic compounds. High-temperature incineration is a frequently employed technique for the destruction of such compounds. This process breaks the strong carbon-fluorine bonds, converting the material into less harmful substances. However, this must be carried out in a specialized facility equipped to handle and neutralize the resulting acidic gases.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.